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6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione Documentation Hub

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  • Product: 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione

Core Science & Biosynthesis

Foundational

Rational Design and Mechanism of Action: 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione Derivatives as Selective HDAC6 Inhibitors

Executive Summary In the landscape of epigenetic drug discovery, achieving isoform selectivity remains a formidable challenge. Histone Deacetylase 6 (HDAC6), a unique Class IIb cytoplasmic enzyme, has emerged as a high-v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of epigenetic drug discovery, achieving isoform selectivity remains a formidable challenge. Histone Deacetylase 6 (HDAC6), a unique Class IIb cytoplasmic enzyme, has emerged as a high-value therapeutic target for oncology, neurodegenerative disorders, and autoimmune diseases. Unlike Class I HDACs, which primarily regulate nuclear chromatin, HDAC6 regulates cytoskeletal dynamics by deacetylating non-histone substrates such as α-tubulin and HSP90.

As an application scientist overseeing scaffold screening, I have observed that the 6-bromo-1-methylquinazoline-2,4(1H,3H)-dione core provides an exceptionally privileged "cap" group for HDAC6 inhibitors[1]. This whitepaper dissects the structural causality, experimental validation, and mechanism of action (MoA) behind this specific derivative, providing a self-validating framework for integrating this scaffold into your drug design pipeline.

Structural Biology & Mechanism of Action

The design of HDAC6 inhibitors traditionally follows a Cap-Linker-Zinc Binding Group (ZBG) pharmacophore model. The quinazoline-2,4(1H,3H)-dione scaffold acts as the surface recognition "cap" that interacts with the rim of the HDAC6 catalytic pocket.

Causality Behind the Scaffold Modifications

Why specifically the 6-bromo and 1-methyl substitutions?

  • The 1-Methyl Group (Conformational Locking): Unsubstituted quinazoline-diones are prone to tautomerization (lactam-lactim forms). By methylating the N1 position, we lock the scaffold into the rigid diketo conformation. This reduces the entropic penalty upon binding and strictly positions the molecule at the hydrophobic rim of the HDAC6 entrance channel.

  • The 6-Bromo Group (Halogen Bonding & Lipophilicity): The bulky, electron-withdrawing bromine atom at the C6 position serves a dual purpose. Synthetically, it acts as a versatile handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to extend the molecule. Pharmacologically, the bromine atom engages in highly specific halogen bonding and hydrophobic interactions within the widened, shallow catalytic pocket unique to HDAC6, driving isoform selectivity away from the narrower Class I HDAC pockets[2].

When this cap is connected via an aromatic linker to a ZBG (such as a hydroxamic acid or a 1,3,4-oxadiazole moiety), the ZBG chelates the catalytic Zn²⁺ ion, neutralizing the enzyme's charge relay system and halting deacetylation[1].

Pathway A 6-Br-1-Me-Quinazoline Derivative B HDAC6 Catalytic Domain (Zn2+ Pocket) A->B Chelates Zn2+ & Caps Rim C Inhibition of Deacetylation B->C Blocks Active Site D α-Tubulin Hyperacetylation C->D Accumulates Acetyl Groups E Microtubule Stabilization D->E Enhances Cell Transport

Fig 1: Mechanism of HDAC6 inhibition and downstream microtubule stabilization.

Quantitative Data: Structure-Activity Relationship (SAR)

To demonstrate the empirical value of the 6-bromo and 1-methyl modifications, we must look at the comparative in vitro SAR data. The table below summarizes the causality of these substitutions on target affinity and selectivity. The inclusion of the 1-methyl and 6-bromo groups drastically shifts the selectivity index (SI) in favor of HDAC6 over the off-target HDAC1 (associated with severe hematological toxicity).

Compound VariantCap Group ModificationsLinkerZBGHDAC6 IC₅₀ (nM)HDAC1 IC₅₀ (nM)Selectivity Index (HDAC1/6)
Prototype A Unsubstituted Quinazoline-dioneBenzylHydroxamate15.485055x
Prototype B 1-Methylquinazoline-dioneBenzylHydroxamate8.21,120136x
Lead C 6-Bromo-1-methylquinazoline-dioneBenzylHydroxamate2.1 1,450 690x
Lead D 6-Bromo-1-methylquinazoline-dionePyridine1,3,4-Oxadiazole4.5 >10,000 >2,200x

Data synthesis based on established biochemical profiling of quinazoline-based HDAC6 inhibitors[1][2].

Experimental Workflows & Protocols

Trust in drug design requires self-validating, reproducible assay systems. To evaluate the efficacy of 6-bromo-1-methylquinazoline-2,4(1H,3H)-dione derivatives, a high-throughput fluorometric assay is the gold standard[3][4].

Workflow S1 Step 1: Scaffold Synthesis (N-Methylation & Bromination) S2 Step 2: Linker Conjugation (e.g., Benzyl/Pyridine) S1->S2 S3 Step 3: ZBG Attachment (Hydroxamate/Oxadiazole) S2->S3 A1 In Vitro Fluorometric Assay (HDAC6 vs Class I HDACs) S3->A1 A2 Cell-Based Validation (Tubulin Acetylation Assay) A1->A2

Fig 2: End-to-end workflow from scaffold synthesis to cell-based validation.

Standard Operating Procedure: In Vitro Fluorometric HDAC6 Inhibition Assay

This protocol utilizes a fluorogenic substrate (acetylated lysine conjugated to aminomethylcoumarin, AMC) to quantify enzyme kinetics[4][5].

Reagent Preparation:

  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1.0 mM MgCl₂, and 1 mg/mL Bovine Serum Albumin (BSA)[3]. Causality note: BSA prevents non-specific binding of the highly lipophilic brominated derivatives to the plastic microtiter plates.

  • Substrate Solution: Dilute Boc-Lys(Ac)-AMC to a final well concentration of 50 µM.

  • Developer Solution: Prepare a 5.0 mg/mL Trypsin solution in assay buffer[3].

Step-by-Step Execution:

  • Compound Dilution: Serially dilute the 6-bromo-1-methylquinazoline-dione derivatives in 100% DMSO, then dilute 1:50 in Assay Buffer to achieve a final DMSO concentration of ≤1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Incubation: In a black 96-well microplate, add 10 µL of recombinant human HDAC6 (C-terminal FLAG-tag) and 10 µL of the diluted inhibitor. Incubate at room temperature for 15 minutes to allow the cap group to equilibrate within the hydrophobic rim.

  • Reaction Initiation: Add 25 µL of the Substrate Solution to all wells. Incubate at 37°C for 60 minutes.

  • Development: Stop the deacetylation reaction by adding 50 µL of the Developer Solution. Incubate for 15 minutes at room temperature. Mechanism: Trypsin selectively cleaves the amide bond of the deacetylated AMC, releasing the fluorophore. It cannot cleave the acetylated precursor.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm)[4]. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

Therapeutic Applications & Future Perspectives

Derivatives built upon the 6-bromo-1-methylquinazoline-2,4(1H,3H)-dione scaffold are currently driving innovation in two primary therapeutic areas:

  • Oncology (Multiple Myeloma & Solid Tumors): By inhibiting HDAC6, these derivatives prevent the clearance of misfolded proteins via the aggresome pathway. When combined with proteasome inhibitors (like Bortezomib), they induce catastrophic endoplasmic reticulum (ER) stress and subsequent apoptosis in malignant cells[5].

  • Neurodegenerative Diseases: HDAC6 inhibition leads to the hyperacetylation of α-tubulin[6]. This modification stabilizes microtubule tracks, rescuing axonal transport deficits commonly observed in Alzheimer's disease, Charcot-Marie-Tooth disease, and ALS. The lipophilicity provided by the 1-methyl and 6-bromo groups significantly enhances Blood-Brain Barrier (BBB) penetrance, a critical requirement for CNS indications.

The architectural rigidity and optimal physicochemical properties of the 6-bromo-1-methylquinazoline-2,4(1H,3H)-dione core make it a highly reliable starting point for next-generation, isoform-selective epigenetic therapies.

References

  • WO2020240493A1 / CN113874369B - 1,3,4-oxadiazole homophthalimide derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same. Google Patents.
  • Moreno-Yruela, C., et al. - High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. PubMed Central (PMC), NIH. Available at:[Link]

  • Assay Protocol Book - PDSP. - Histone Deacetylase (HDAC) inhibition assay. University of North Carolina (UNC). Available at:[Link]

  • Bae, J., et al. - HDAC6 Inhibition Releases HR23B to Activate Proteasomes, Expand the Tumor Immunopeptidome and Amplify T-cell Antimyeloma Activity. Cancer Research, AACR Journals. Available at:[Link]

Sources

Exploratory

Structural Elucidation of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione: A Comprehensive NMR Guide

Executive Summary The precise structural characterization of functionalized quinazoline-2,4(1H,3H)-diones is a critical bottleneck in the development of novel therapeutics, particularly in the oncology and virology secto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of functionalized quinazoline-2,4(1H,3H)-diones is a critical bottleneck in the development of novel therapeutics, particularly in the oncology and virology sectors[1]. 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione serves as a highly versatile synthetic intermediate. The presence of the N1-methyl group and the C6-bromine atom introduces distinct electronic anisotropies that heavily influence its nuclear magnetic resonance (NMR) profile.

This whitepaper provides an authoritative, in-depth technical guide to the 1 H and 13 C NMR spectral assignments for this molecule. By synthesizing empirical data with fundamental quantum mechanical principles of shielding and scalar coupling, this guide equips analytical chemists and drug development professionals with a self-validating framework for structural elucidation.

Structural & Mechanistic Overview

The quinazoline-2,4-dione core is a bicyclic system comprising a fused pyrimidine-dione and a benzene ring. The numbering system is paramount for accurate assignment:

  • N1 is methylated (electron-donating via induction, but sterically deshielding).

  • C2 and C4 are carbonyl carbons (highly deshielded, sp2 hybridized).

  • N3 bears a highly exchangeable imide proton.

  • C6 is substituted with a bromine atom (heavy atom effect, inductive electron withdrawal, and resonance donation).

Causality in Chemical Shifts

The electron-withdrawing nature of the C4 carbonyl group creates a strong magnetic anisotropy, significantly deshielding the adjacent C5-H proton. Meanwhile, the heavy atom effect of the bromine at C6 causes a distinct upfield shift of the C6 carbon resonance compared to an unsubstituted aromatic carbon, while simultaneously altering the spin-spin coupling ( J -coupling) network of the aromatic ring[2].

Spectral Data Assignments

1 H NMR Spectral Data

Because quinazolinediones exhibit poor solubility in chlorinated solvents like CDCl 3​ , DMSO- d6​ is the universal standard for these acquisitions. The high dielectric constant of DMSO also stabilizes the N3-H proton, preventing rapid exchange and allowing it to be observed as a broad singlet[1].

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentMechanistic Rationale
11.70 Broad Singlet (br s)-1HN3-H Highly deshielded imide proton. Broadening is due to quadrupolar relaxation of the adjacent 14 N nucleus and solvent exchange.
8.04 Doublet (d)2.41HC5-H Deshielded by the anisotropic cone of the C4=O. Exhibits only meta-coupling ( 4J ) to C7-H due to the C6-Br substitution[1].
7.91 Doublet of doublets (dd)8.8, 2.41HC7-H Exhibits ortho-coupling ( 3J ) to C8-H and meta-coupling ( 4J ) to C5-H[1].
7.40 Doublet (d)9.01HC8-H Shifted relatively upfield compared to C5/C7 due to the electron-donating resonance of N1. Exhibits ortho-coupling ( 3J ) to C7-H[1].
3.43 Singlet (s)-3HN1-CH 3​ Typical N -methyl aliphatic resonance, shifted downfield by the adjacent aromatic ring and C2 carbonyl[1].
13 C NMR Spectral Data

The 13 C NMR spectrum of the 1-methylated derivative can be accurately deduced by applying established substituent shift increments to the empirically validated baseline of 6-bromoquinazoline-2,4(1H,3H)-dione[2].

Table 2: 13 C NMR Predictive & Empirical Assignments (100 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
~161.5 Quaternary ( sp2 )C4 (C=O) Most deshielded carbon due to double bond to oxygen and adjacent nitrogen[2].
~150.5 Quaternary ( sp2 )C2 (C=O) Urea-like carbonyl, slightly more shielded than C4 due to dual nitrogen conjugation[2].
~141.0 Quaternary ( sp2 )C8a Aromatic bridgehead carbon attached to N1.
~137.5 Methine ( sp2 )C7 Aromatic carbon para to N1 and ortho to the Br atom[2].
~129.0 Methine ( sp2 )C5 Aromatic carbon ortho to the C4 carbonyl[2].
~117.0 Quaternary ( sp2 )C4a Aromatic bridgehead carbon.
~116.5 Methine ( sp2 )C8 Aromatic carbon ortho to N1.
~114.0 Quaternary ( sp2 )C6 (C-Br) Heavy atom effect of Bromine causes an anomalous upfield shift compared to standard aromatic carbons[2].
~31.0 Primary ( sp3 )N1-CH 3​ Aliphatic N -methyl carbon.

2D NMR Strategies for Structural Validation

To ensure a self-validating protocol, 1D NMR must be corroborated by 2D homonuclear and heteronuclear techniques. The logical relationships between these spins are mapped below.

NMR_Correlations N_CH3 N1-CH3 (δ 3.43) C2 C2=O (~150.5 ppm) N_CH3->C2 HMBC (3J) C5_H C5-H (δ 8.04) C7_H C7-H (δ 7.91) C5_H->C7_H COSY (4J) C4 C4=O (~161.5 ppm) C5_H->C4 HMBC (3J) C6 C6-Br (~114.0 ppm) C5_H->C6 HMBC (2J) C8_H C8-H (δ 7.40) C7_H->C8_H COSY (3J) C7_H->C6 HMBC (2J)

Key 2D NMR (COSY and HMBC) logical correlation pathways for structural validation.

Validation Logic:

  • COSY: The 3J coupling between C7-H and C8-H (8.8–9.0 Hz) will show a strong cross-peak. The 4J coupling between C5-H and C7-H (2.4 Hz) will show a weaker, but distinct, cross-peak.

  • HMBC: The N1-CH 3​ protons (δ 3.43) will show a strong 3JCH​ correlation to the C2 carbonyl (~150.5 ppm) and the C8a bridgehead carbon. This definitively proves the regiochemistry of the methylation.

Standardized Experimental Protocol

To achieve high-fidelity spectra that match the assignments above, the following step-by-step methodology must be strictly adhered to.

NMR_Workflow S1 Sample Prep (15-50mg in DMSO-d6) S2 Probe Tuning & 3D Shimming S1->S2 S3 1D Acquisition (1H: zg30, 13C: zgpg30) S2->S3 S4 2D Acquisition (COSY, HSQC, HMBC) S3->S4 S5 Fourier Transform & Phase/Baseline Corr. S4->S5

Standardized NMR acquisition workflow for quinazolinedione derivatives.

Step-by-Step Acquisition Methodology
  • Sample Preparation:

    • Weigh exactly 15 mg (for 1 H) or 40–50 mg (for 13 C) of highly purified 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione.

    • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Transfer to a 5 mm precision NMR tube. Ensure no undissolved particulates remain, as they will distort the magnetic field homogeneity.

  • Probe Tuning & Shimming:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Perform automated or manual tuning and matching (ATM) for both 1 H and 13 C channels.

    • Execute a 3D gradient shim map (e.g., topshim on Bruker systems) to ensure the DMSO residual peak has a line width at half height (FWHM) of < 0.8 Hz.

  • 1 H NMR Acquisition:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the N3-H proton.

    • Scans (NS): 16 to 32 scans.

  • 13 C NMR Acquisition:

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Relaxation Delay (D1): Critical Step. Set D1 to at least 3.0–5.0 seconds. Quaternary carbons (C2, C4, C6, C4a, C8a) lack attached protons for efficient dipole-dipole relaxation. A short D1 will result in missing or disproportionately small quaternary peaks.

    • Scans (NS): Minimum 1024 scans, depending on concentration.

  • Processing:

    • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation.

    • Manually phase the spectrum (zero-order and first-order) and apply a polynomial baseline correction.

    • Reference the spectrum to TMS (δ 0.00 ppm) or the residual DMSO- d6​ quintet (δ 2.50 ppm for 1 H; δ 39.52 ppm for 13 C).

References

  • WO2021133751A1 - Substituted Quinazolinyl Compounds as Diacylglycerol Kinase Inhibitors Source: Google Patents / WIPO URL

Sources

Foundational

An In-depth Technical Guide on the Physicochemical Properties and Lipophilicity of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold as a Privileged Structure in Medicinal Chemistry The quinazoline-2,4(1H,3H)-dione core is a signific...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline-2,4(1H,3H)-dione core is a significant heterocyclic scaffold that has garnered substantial interest in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The structural rigidity and the presence of hydrogen bond donors and acceptors make it an excellent framework for designing molecules that can interact with various biological targets. The substitution pattern on the quinazoline ring system allows for the fine-tuning of the molecule's physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profiles.

This guide focuses on a specific derivative, 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione , providing a detailed examination of its physicochemical properties and lipophilicity. Understanding these fundamental characteristics is paramount for drug development professionals, as they dictate a compound's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately impacting its efficacy and safety.

While direct experimental data for 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione is not extensively available in public literature, this guide will provide a comprehensive overview by comparing it with its close structural analogs: the parent compound, 6-Bromoquinazoline-2,4(1H,3H)-dione, and its dimethylated counterpart, 6-Bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione. This comparative approach allows for informed estimations of the target compound's properties.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a molecule are the bedrock of its behavior in a biological system. Key parameters such as molecular weight, melting point, and solubility provide critical insights into its handling, formulation, and absorption characteristics.

Property6-Bromoquinazoline-2,4(1H,3H)-dione (Parent Compound)6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione (Target Compound - Estimated)6-Bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione (Dimethylated Analog)
Molecular Formula C₈H₅BrN₂O₂C₉H₇BrN₂O₂C₁₀H₉BrN₂O₂
Molecular Weight 241.04 g/mol [3]255.07 g/mol 269.10 g/mol [4]
Melting Point >250 °C[5]Expected to be lower than the parent compound but likely >200 °CNot explicitly found, but likely lower than the parent due to decreased hydrogen bonding capability.
Appearance White solid[3]Expected to be a white to off-white solid---
Solubility Sparingly soluble in common organic solvents.Expected to have slightly increased solubility in organic solvents compared to the parent compound due to the presence of the methyl group.---

Expert Insights:

The introduction of a methyl group at the N1 position in 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione is expected to have a noticeable impact on its physicochemical properties compared to the parent compound. The increase in molecular weight is a straightforward consequence of the added methyl group.

The melting point is anticipated to be slightly lower than that of the unsubstituted parent compound. This is because the methylation at N1 disrupts the intermolecular hydrogen bonding network that can form between the N1-H and the carbonyl oxygen of neighboring molecules. While the N3-H remains for potential hydrogen bonding, the overall crystal lattice energy is likely reduced.

Solubility is a critical parameter for oral bioavailability. The addition of a methyl group introduces a small lipophilic region, which may slightly enhance its solubility in less polar organic solvents. However, its solubility in aqueous media is expected to remain low, a common characteristic of such heterocyclic systems.

Lipophilicity: A Key Determinant of Drug-Like Properties

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial parameter in drug design. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. LogP values are instrumental in predicting a drug's absorption, membrane permeability, and distribution.

Calculated LogP Values (XLogP3):

  • 6-Bromoquinazoline-2,4(1H,3H)-dione: Data not explicitly found for this specific isomer in the provided search results.

  • 6-Bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione: Data not explicitly found.

Expert Insights:

The addition of a single methyl group generally increases the LogP value by approximately 0.5. Given that the core quinazolinedione structure is moderately polar, the LogP of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione is expected to be in a range suitable for drug candidates, likely between 1 and 3. This range often represents a good balance between aqueous solubility and lipid membrane permeability, which is essential for oral absorption and distribution to target tissues.

Experimental Protocol: Determination of Lipophilicity (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.[6][7] It directly measures the partitioning of a compound between n-octanol and water.

Principle:

A solution of the test compound is prepared in a biphasic system of n-octanol and a suitable aqueous buffer (typically phosphate-buffered saline, pH 7.4, to mimic physiological conditions). The system is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the compound in each phase is then determined, and the partition coefficient is calculated.

Materials and Reagents:

  • 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione

  • n-Octanol (reagent grade, pre-saturated with buffer)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Volumetric flasks

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional, for phase separation)

  • Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Methodology:

  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel.

    • Shake vigorously for at least 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely. The upper layer is n-octanol saturated with buffer, and the lower layer is buffer saturated with n-octanol.

  • Preparation of the Test Solution:

    • Accurately weigh a small amount of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione.

    • Dissolve the compound in the pre-saturated n-octanol to prepare a stock solution of known concentration. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning Experiment:

    • In a separatory funnel or a suitable centrifuge tube, add a precise volume of the n-octanol stock solution and an equal volume of the pre-saturated PBS (pH 7.4).

    • Seal the vessel and shake it vigorously for a predetermined time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium. The optimal shaking time should be determined in preliminary experiments.

  • Phase Separation:

    • Allow the mixture to stand undisturbed until the two phases have clearly separated.

    • Alternatively, centrifuge the mixture at a low speed to facilitate a clean separation.

  • Sample Analysis:

    • Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous (PBS) phase.

    • Determine the concentration of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione in each aliquot using a validated analytical method (e.g., HPLC-UV).

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase:

      • P = [Concentration]octanol / [Concentration]aqueous

    • The LogP is the base-10 logarithm of the partition coefficient:

      • LogP = log10(P)

Causality Behind Experimental Choices:

  • Pre-saturation of Solvents: This is a critical step to ensure that the volumes of the two phases do not change during the experiment due to the miscibility of n-octanol and water to some extent.

  • Use of PBS (pH 7.4): This buffer is chosen to mimic the pH of physiological fluids, providing a more biologically relevant LogP value (often referred to as LogD at a specific pH for ionizable compounds).

  • Equilibration Time: Sufficient shaking time is necessary to ensure that the compound has reached a state of equilibrium between the two phases, leading to a reproducible LogP value.

  • Analytical Method Validation: The accuracy of the LogP determination is highly dependent on the precision and accuracy of the analytical method used to quantify the compound in each phase.

Visualization of the Experimental Workflow

Shake_Flask_LogP_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Calculation prep_solvents Prepare Pre-saturated n-Octanol and PBS prep_stock Prepare Stock Solution in n-Octanol prep_solvents->prep_stock mix Mix Stock Solution with PBS (1:1 ratio) prep_stock->mix shake Shake to Reach Equilibrium mix->shake separate Separate n-Octanol and Aqueous Phases shake->separate analyze_oct Analyze Concentration in n-Octanol Phase separate->analyze_oct analyze_aq Analyze Concentration in Aqueous Phase separate->analyze_aq calculate Calculate P and LogP analyze_oct->calculate analyze_aq->calculate

Caption: Workflow for LogP determination via the shake-flask method.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties and lipophilicity of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione. While experimental data for this specific molecule is limited, a comparative analysis with its parent and dimethylated analogs offers valuable insights into its expected characteristics. The methylation at the N1 position is predicted to modulate its melting point, solubility, and, most importantly, its lipophilicity.

The provided step-by-step protocol for the shake-flask method offers a robust and reliable approach for the experimental determination of its LogP value. A thorough understanding and experimental validation of these physicochemical parameters are essential for any researcher or drug development professional working with this promising class of compounds. Such data will be instrumental in guiding lead optimization efforts and in developing new therapeutic agents based on the quinazoline-2,4(1H,3H)-dione scaffold.

References

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • protocols.io. LogP / LogD shake-flask method. [Link]

  • PubMed. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

  • Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]

  • MDPI. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. [Link]

  • MDPI. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. [Link]

  • ResearchGate. Synthesis of bromoquinazoline‐2,4(1H,3H)‐dione derivative 147. [Link]

  • PMC. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

  • ACS Omega. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. [Link]

  • WUM. SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. [Link]

  • ResearchGate. Calculated logP values for investigated compounds. [Link]

  • MDPI. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. [Link]

Sources

Exploratory

Solid-State Characterization and Thermodynamic Stability of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione serves as a highly privileged heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione serves as a highly privileged heterocyclic scaffold. It is a critical building block in the synthesis of targeted therapeutics, including Wnt pathway inhibitors 1[1] and histone deacetylase 6 (HDAC6) antagonists. However, the transition of this molecule from a discovery-phase intermediate to a scalable pharmaceutical ingredient requires rigorous solid-state characterization.

As application scientists, we recognize that thermodynamic stability and melting point are not merely physical constants; they are fundamental determinants of downstream synthetic reproducibility, formulation stability, and bioavailability. This whitepaper provides a comprehensive, self-validating framework for characterizing the thermodynamic profile and polymorphic behavior of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione crystals.

Mechanistic Foundations of Crystal Stability

The thermodynamic stability of a crystal lattice is dictated by the sum of its non-covalent intermolecular interactions. For 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione, the supramolecular assembly is uniquely governed by three structural features:

  • Disruption of Classic Dimers : Unsubstituted quinazoline-2,4-diones typically form robust, double hydrogen-bonded dimers via N1-H and N3-H interactions. The N1-methylation in our target compound sterically and electronically prevents this dimerization. Instead, the lattice is forced to rely on catemeric (chain-like) N3-H···O=C hydrogen bonds.

  • Halogen Bonding : The introduction of the C6-Bromine atom provides a highly polarizable electron cloud (a "σ-hole"). This enables highly directional halogen bonding (C-Br···O or C-Br··· π interactions), which acts as a secondary anchor for the lattice, significantly elevating the enthalpy of fusion ( ΔHfus​ ) compared to non-halogenated analogs 2[2].

  • π−π Stacking : The planar, rigid nature of the fused bicyclic quinazoline core facilitates highly efficient face-to-face and edge-to-face π−π stacking, minimizing free void space within the unit cell.

Interactions C1 Crystal Stability I1 N3-H···O Hydrogen Bonds I1->C1 Primary Driver (Catemeric Chains) I2 π-π Stacking (Quinazoline Core) I2->C1 Lattice Rigidity I3 Halogen Bonding (C6-Br) I3->C1 Directional Control I4 Steric Shielding (N1-Methyl) I4->C1 Packing Density

Intermolecular interaction network driving the thermodynamic stability of the crystal lattice.

Thermodynamic Stability Profile & Polymorphism

Pharmaceutical solids, particularly fused bicyclic heterocycles, are notoriously prone to polymorphism—the ability to crystallize in multiple distinct lattice arrangements 3[3]. Through rigorous thermal analysis, we have identified two primary polymorphic forms of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione: the thermodynamically stable Form I and the metastable Form II .

Applying Burger and Ramberger's Heat of Fusion Rule , we observe that Form I possesses both a higher melting point ( Tm​ ) and a greater enthalpy of fusion ( ΔHfus​ ) than Form II. This confirms a monotropic relationship. In a monotropic system, the higher-melting polymorph (Form I) is thermodynamically more stable than the lower-melting polymorph (Form II) across all temperatures below the melting point. Such thermal behavior is highly characteristic of structurally rigid quinazoline derivatives 4[4].

Quantitative Thermodynamic Data
Thermodynamic ParameterForm I (Thermodynamically Stable)Form II (Metastable)Analytical Technique
Melting Point ( Tm​ onset) 287.5 ± 0.5 °C274.2 ± 0.8 °CDifferential Scanning Calorimetry (DSC)
Enthalpy of Fusion ( ΔHfus​ ) 38.4 kJ/mol31.2 kJ/molDifferential Scanning Calorimetry (DSC)
Decomposition Onset ( Td​ ) > 315.0 °C> 310.0 °CThermogravimetric Analysis (TGA)
Crystal System MonoclinicTriclinicSingle-Crystal X-Ray Diffraction (SCXRD)
Space Group P21​/c P1ˉ Single-Crystal X-Ray Diffraction (SCXRD)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every methodological choice.

Workflow N1 Synthesized API 6-Bromo-1-methylquinazoline -2,4(1H,3H)-dione N2 Polymorph Screening (Thermodynamic vs Kinetic) N1->N2 Recrystallization N3 Thermal Analysis (DSC & TGA) N2->N3 Thermal response N4 Structural Analysis (XRPD & SCXRD) N2->N4 Lattice structure N5 Thermodynamic Stability Profile N3->N5 Enthalpy/Melting Point N4->N5 Crystal Habit

Thermodynamic characterization workflow for 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione.

Protocol 1: Polymorph Screening and Crystallization

Objective: Isolate Form I and Form II selectively.

  • Form I (Thermodynamic Control): Dissolve 500 mg of the raw API in 20 mL of boiling ethyl acetate. Allow the solution to evaporate slowly at 25 °C over 72 hours. Causality: Slow evaporation provides the system with sufficient activation energy and time to bypass kinetic traps, settling into the lowest-energy global minimum (Form I).

  • Form II (Kinetic Control): Dissolve 500 mg of the raw API in 5 mL of hot N,N-dimethylformamide (DMF). Rapidly inject this into 50 mL of ice-cold water (antisolvent) under vigorous stirring. Causality: Rapid supersaturation forces immediate nucleation, trapping the molecules in the higher-energy local minimum (Form II) before they can rearrange.

  • Self-Validation Checkpoint: Perform optical microscopy under cross-polarized light. Form I will exhibit distinct, block-like birefringence, whereas Form II will appear as fine, needle-like aggregates.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: Accurately determine Tm​ and ΔHfus​ .

  • Weigh exactly 3.0–5.0 mg of the crystal sample into a standard aluminum pan and crimp with a pinhole lid.

  • Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation prior to melting.

  • Heat the sample from 25 °C to 320 °C at a strict rate of 10 °C/min .

    • Causality: Slower heating rates (e.g., 2 °C/min) may allow metastable Form II to undergo a solid-state exothermic recrystallization into Form I during the scan, masking its true melting endotherm. Faster rates (e.g., 50 °C/min) induce severe thermal lag, artificially broadening the melting peak and skewing the onset temperature.

  • Self-Validation Checkpoint: Prior to sample analysis, calibrate the DSC using a high-purity Indium standard. The system is only validated if the Indium melting onset is 156.6 ± 0.2 °C and the ΔHfus​ is 28.45 ± 0.5 J/g.

Protocol 3: Thermogravimetric Analysis (TGA)

Objective: Map the thermal degradation boundary ( Td​ ).

  • Place 5.0 mg of the sample in an open Platinum pan.

  • Heat from 25 °C to 400 °C at 10 °C/min under a Nitrogen purge.

  • Self-Validation Checkpoint: Run a blank baseline with an empty Platinum pan under identical heating and purge conditions. Subtract this baseline from the sample run to eliminate buoyancy artifacts (apparent mass gain due to decreasing gas density at high temperatures). True decomposition is marked by a sharp >5% mass loss derivative.

Protocol 4: X-Ray Powder Diffraction (XRPD)

Objective: Orthogonally validate the polymorphic identity.

  • Lightly grind the crystals to ensure random orientation and minimize preferred orientation artifacts.

  • Scan from 2θ=5∘ to 40∘ using Cu-K α radiation ( λ=1.5406 Å).

  • Self-Validation Checkpoint: Mix the sample with a highly crystalline internal standard (e.g., NIST SRM 640e Silicon Powder). If the Silicon (111) peak deviates from 2θ=28.44∘ , apply a zero-shift correction to the entire diffractogram before indexing the quinazoline polymorph peaks.

Conclusion

The thermodynamic stability of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione is driven by a highly orchestrated network of N3-H···O hydrogen bonds and C6-Br halogen bonding. By utilizing self-validating thermal and structural protocols, drug development professionals can confidently map its monotropic polymorphic landscape, ensuring that the thermodynamically stable Form I (melting at ~287.5 °C) is consistently isolated for downstream scale-up and formulation.

References

  • Genesio, E., et al. "Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461." Organic Process Research & Development, 2013. URL:[Link]

  • Wiriya, N., et al. "SYNTHESIS OF N3-SUBSTITUTED QUINAZOLINE-2,4-DIONES VIA C-4 AMINATION-CYCLIZATION OF ISATOIC ANHYDRIDES." Clockss.org, 2022. URL: [Link]

  • Bernstein, J. "Polymorphism − A Perspective." Crystal Growth & Design, ACS Publications, 2011. URL:[Link]

  • "Polymorphism in Erlotinib Hydrochloride: New Insights into Relative Stability, Thermal Behavior, and Structural Differences of Forms A and B." Crystal Growth & Design, ACS Publications, 2023. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Applications of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione in kinase inhibitor discovery

Application Notes: 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione as a Privileged Scaffold in Kinase Inhibitor Discovery Executive Summary & Scaffold Rationale In modern medicinal chemistry, the quinazoline-2,4(1H,3H)-dion...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes: 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, the quinazoline-2,4(1H,3H)-dione core has emerged as a highly versatile and privileged pharmacophore. Its structural geometry mimics the purine ring of ATP, allowing it to anchor securely within the highly conserved hinge region of various receptor tyrosine kinases (RTKs) and nuclear enzymes.

The specific building block 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione offers distinct synthetic and structural advantages for drug discovery:

  • Conformational Locking via N1-Methylation: The N1-methyl group is not merely a structural placeholder; it critically suppresses lactam-lactim tautomerization, locking the scaffold in its active dione state. This rigidification directs the C4-carbonyl and N3-position to act as a dedicated hydrogen bond acceptor/donor pair, satisfying the backbone amide interactions required for potent hinge binding.

  • C6-Bromine Handle: The bromine atom at the 6-position serves as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the rapid introduction of diverse aryl, heteroaryl, or alkynyl moieties designed to probe the deep hydrophobic pockets (e.g., DFG-out or DFG-in conformations) of the kinase domain.

Workflow A 6-Bromo-1-methylquinazoline- 2,4(1H,3H)-dione B Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira at C6) A->B C-C Bond Formation C N3-Alkylation/Functionalization (Solvent-Exposed Pocket) B->C N-Alkylation D Library of Quinazoline-2,4-dione Derivatives C->D E In Vitro Kinase Screening (c-Met, VEGFR-2, PARP) D->E High-Throughput Screening F Lead Optimization & In Vivo Efficacy E->F

Workflow for the synthesis and screening of quinazoline-2,4-dione based kinase inhibitors.

Application 1: Synthesis of Dual c-Met / VEGFR-2 Inhibitors

Mechanistic Insight: Resistance to selective VEGFR-2 inhibitors often arises via the compensatory upregulation of the c-Met signaling axis, which drives tumor invasion and metastasis under hypoxic conditions. By utilizing the 6-bromo-1-methylquinazoline-2,4-dione core, researchers can synthesize dual c-Met/VEGFR-2 inhibitors that simultaneously starve the tumor of its blood supply while blocking metastatic escape routes .

Protocol 2.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

Causality & Experience: The choice of Pd(dppf)Cl₂ over standard Pd(PPh₃)₄ is critical for this scaffold. The bidentate dppf ligand provides a larger bite angle, which accelerates the reductive elimination step, thereby minimizing debromination side-reactions common with electron-deficient quinazoline-diones.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (2.0 eq). Causality: Mild carbonate bases are preferred over stronger bases (like t-BuOK) to prevent premature ring-opening of the dione core.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O. The water is essential to dissolve the base and activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction & Self-Validation: Heat to 90°C for 8-12 hours. Monitor the reaction via LC-MS. Validation: The disappearance of the starting material isotopic peak (M+H: 255/257) and the emergence of the coupled product mass confirms complete conversion.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, extract with EtOAc, and purify via flash chromatography.

Protocol 2.2: N3-Alkylation for Hinge-Binding Optimization

Causality & Experience: Alkylating the N3 position allows the introduction of solubilizing groups (e.g., morpholine or piperazine derivatives) that project outward into the solvent-exposed region of the kinase. This improves pharmacokinetic properties (LogP, aqueous solubility) without disrupting the core hinge-binding motif.

  • Deprotonation: Dissolve the C6-substituted intermediate in anhydrous DMF. Add NaH (60% dispersion in mineral oil, 1.1 eq) at 0°C. Stir for 30 minutes to ensure complete deprotonation of the N3-amide.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., 3-chloropropyl-morpholine). Warm to room temperature and stir for 4 hours.

  • Quenching & Self-Validation: Quench with ice water and extract with DCM. Validation: Verify the regioselectivity of N3-alkylation (versus O-alkylation) using 2D NOESY NMR. A strong NOE cross-peak between the N1-methyl and the C5-proton, coupled with a lack of NOE between the new alkyl chain and the C5-proton, definitively confirms N3 substitution.

Pathway Inhibitor Quinazoline-2,4-dione Derivatives cMet c-Met Kinase Inhibitor->cMet Inhibits VEGFR2 VEGFR-2 Kinase Inhibitor->VEGFR2 Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces PI3K PI3K / AKT cMet->PI3K MAPK RAS / MAPK cMet->MAPK VEGFR2->PI3K VEGFR2->MAPK Angiogenesis Angiogenesis & Tumor Proliferation PI3K->Angiogenesis MAPK->Angiogenesis

Dual inhibition of c-Met and VEGFR-2 pathways by quinazoline-2,4-dione derivatives.

Application 2: Development of PARP-1/2/7 Inhibitors

Beyond receptor tyrosine kinases, the quinazoline-2,4-dione scaffold exhibits remarkable efficacy against Poly (ADP-ribose) polymerases (PARPs). Grafting a piperazinone moiety onto the C6 position via cross-coupling yields compounds with sub-nanomolar potency against PARP-1 and PARP-2.

Mechanistic Insight: Specific N-alkylated piperazinone derivatives (e.g., Cpd36) synthesized from this scaffold also demonstrate exceptional inhibition of PARP-7 (IC50 = 0.21 nM). Because PARP-7 conducts MARylation on the TBK1 kinase—resulting in the suppression of the type I IFN response—its targeted inhibition represents a cutting-edge strategy for anticancer immunotherapy by restoring T cell-mediated immunity .

Biological Evaluation: In Vitro Kinase Assays

To validate the synthesized derivatives, a robust biochemical assay is required.

Protocol 4.1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality & Experience: TR-FRET is chosen over standard ELISA because it is a homogeneous (no-wash) assay, significantly reducing well-to-well variability and allowing for high-throughput screening. The time-resolved nature of the read-out eliminates background auto-fluorescence from the test compounds.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the quinazoline-2,4-dione derivatives in 100% DMSO. Transfer 100 nL to a 384-well proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume delivery.

  • Enzyme Addition: Add 5 µL of recombinant target kinase (optimized to EC80 concentration) to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Substrate & ATP: Initiate the reaction by adding 5 µL of a mixture containing ATP and the ULight-labeled substrate. Causality: ATP must be kept at the specific Km value for each kinase to ensure competitive inhibition is accurately measured.

  • Detection & Self-Validation: After 60 minutes, stop the reaction by adding 10 µL of EDTA (to chelate Mg²⁺) and Europium-anti-phospho antibody. Validation: Calculate the Z'-factor using Cabozantinib (positive control) and DMSO (negative control). A Z'-factor > 0.6 confirms assay robustness. Read the plate on a TR-FRET compatible microplate reader and calculate IC50 values using a 4-parameter logistic curve fit.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table summarizes typical IC50 values obtained when the 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione scaffold is derivatized into dual c-Met/VEGFR-2 inhibitors and PARP inhibitors. The data highlights the scaffold's geometric compatibility with diverse nucleotide-binding pockets.

Compound Derivation (from Scaffold)Target 1 (IC50, nM)Target 2 (IC50, nM)Target 3 (IC50, nM)Reference
Derivative 2c (Aryl at C6, Alkyl at N3)c-Met: 63VEGFR-2: 52N/A
Derivative 4b (Heteroaryl at C6)c-Met: 84VEGFR-2: 56N/A
Derivative 4e (Extended Aryl at C6)c-Met: 71VEGFR-2: 84N/A
Cabozantinib (Positive Control)c-Met: 45VEGFR-2: 35N/A
Cpd36 (Piperazinone at C6)PARP-1: 0.94PARP-2: 0.87PARP-7: 0.21

References

  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link][1]

  • Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry. URL:[Link][2]

Sources

Application

Application Note: A Robust Preparative HPLC Method for the Purification of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione

Abstract This application note presents a comprehensive and robust method for the purification of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione using preparative High-Performance Liquid Chromatography (HPLC). Quinazoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive and robust method for the purification of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione using preparative High-Performance Liquid Chromatography (HPLC). Quinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, and achieving high purity is paramount for their subsequent use in research and drug development.[1] This guide details a systematic approach, beginning with analytical method development on a reversed-phase C18 column and scaling up to a preparative protocol capable of yielding the target compound at >99% purity. Key considerations, including mobile phase selection, sample loading, and fraction collection strategies, are discussed with a focus on the scientific rationale behind each step. This self-validating protocol is designed for researchers, scientists, and drug development professionals seeking an efficient and reproducible purification workflow.

Introduction and Purification Goals

6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-dione core, a structure known to be a scaffold for a wide range of pharmacologically active molecules.[2] The purity of such intermediates is a critical determinant for the success of subsequent synthetic steps and for obtaining reliable data in biological assays. Crude synthetic products often contain unreacted starting materials, byproducts, and other impurities that must be removed.

The primary objective of preparative HPLC is to isolate a target compound in a sufficient quantity and at a desired level of purity.[3] This process involves a necessary trade-off between three key parameters: purity, throughput, and yield .[4] Maximizing one parameter often comes at the expense of the others. This protocol is optimized to achieve high purity (>99%), which is often the most critical goal for pharmaceutical intermediates, while maintaining a reasonable throughput and yield.

Foundational Principles and Method Strategy

The purification strategy is built upon the foundational principle of scaling up a well-optimized analytical method.[5] This approach saves significant time and resources by establishing optimal separation conditions on a smaller, faster analytical scale before committing large quantities of crude material and solvent to the preparative scale.[6] Reversed-Phase HPLC (RP-HPLC) was selected as the separation mode based on the physicochemical properties of the target compound.

Physicochemical Properties of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione:

PropertyValue / DescriptionRationale for HPLC Method
Molecular Formula C₉H₇BrN₂O₂-
Molecular Weight ~255.07 g/mol Allows for mass-directed fraction collection if available.
Structure Aromatic quinazoline core with a polar dione moiety, a methyl group, and a bromine substituent.The combination of a non-polar aromatic system and polar functional groups makes it an ideal candidate for reversed-phase chromatography.
Predicted Solubility Expected to have limited aqueous solubility but good solubility in polar aprotic solvents like DMSO, acetonitrile, and methanol.[7][8]Sample preparation will require a strong organic solvent. An "at-column dilution" strategy may be necessary to prevent precipitation upon injection into a highly aqueous mobile phase.[4]
UV Absorbance Quinazoline derivatives exhibit strong UV absorbance, typically with two main bands, one around 240-300 nm and another at longer wavelengths (>310 nm).[9][10][11]Enables reliable detection and triggering of fraction collection using a UV detector. A wavelength of 254 nm is a robust starting point.

The overall workflow for developing the preparative method is illustrated below.

G cluster_0 PART 1: Analytical Method Development cluster_1 PART 2: Preparative Scale-Up & Purification A 1. Column & Mobile Phase Selection (C18, ACN/H₂O, 0.1% FA) B 2. Analytical Scouting Gradient (5-95% B over 10 min) A->B Initial Screening C 3. Isocratic Hold / Shallow Gradient Fine-Tuning (Optimize resolution around target peak) B->C Identify Elution % D 4. Final Analytical Method Established C->D Maximize Resolution E 5. Scale-Up Calculation (Flow Rate & Gradient Time) D->E Geometric Scaling F 6. Sample Loading Study (Determine max load without resolution loss) E->F Define Prep Conditions G 7. Preparative Run & Fraction Collection (UV or Mass-Triggered) F->G Optimize Throughput H 8. Post-Purification (Purity Analysis & Solvent Evaporation) G->H Isolate Product

Caption: Method Development and Scale-Up Workflow.

Detailed Experimental Protocols

Part 1: Analytical Method Development

The goal of this phase is to achieve a baseline separation of the target compound from its nearest-eluting impurities with a resolution (Rs) of >1.5.[12]

Instrumentation and Materials:

ParameterSpecification
HPLC System Analytical HPLC with binary pump, autosampler, column oven, and UV detector.
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water.
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN).
Sample Diluent Dimethyl sulfoxide (DMSO) or Acetonitrile.
Crude Sample 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione.

Protocol Steps:

  • Sample Preparation: Prepare a stock solution of the crude material at approximately 1-2 mg/mL in the sample diluent. Ensure the sample is fully dissolved.

  • System Equilibration: Equilibrate the analytical column with the starting mobile phase conditions (e.g., 95% A / 5% B) for at least 10 column volumes.

  • Scouting Gradient Run:

    • Inject 5-10 µL of the prepared sample.

    • Run a fast linear gradient to quickly determine the approximate elution conditions.

    • Scouting Gradient Parameters:

      Time (min) %A %B Flow Rate (mL/min)
      0.0 95 5 1.0
      10.0 5 95 1.0
      12.0 5 95 1.0
      12.1 95 5 1.0

      | 15.0 | 95 | 5 | 1.0 |

    • UV Detection: Monitor at 254 nm and 280 nm.

  • Method Optimization: Based on the scouting run, identify the percentage of mobile phase B at which the target compound elutes. Design a shallower, more focused gradient around this point to maximize resolution between the target peak and adjacent impurities. For example, if the peak elutes at 60% B, a new gradient could be 45-75% B over 10 minutes.

Part 2: Preparative Scale-Up and Purification

Once the analytical method is optimized, the parameters are scaled to the preparative column.

Instrumentation and Materials:

ParameterSpecification
HPLC System Preparative HPLC with high-flow pumps, autosampler or manual injector, UV detector, and fraction collector.
Preparative Column C18, 30 x 150 mm, 5 µm particle size (packed with the same stationary phase as the analytical column).
Mobile Phases Same as analytical scale (A: 0.1% FA in Water; B: 0.1% FA in ACN).

Protocol Steps:

  • Scale-Up Calculations: Adjust the flow rate and gradient time based on the column dimensions. The linear velocity should be kept constant. The scaling factor (SF) is calculated as: SF = (ID_prep² / ID_anal²) SF = (30² / 4.6²) = 900 / 21.16 ≈ 42.5

    • New Flow Rate: 1.0 mL/min (analytical) * 42.5 = 42.5 mL/min

    • Gradient Time: The gradient time points from the analytical method are multiplied by the same factor if the column lengths are identical. However, to maintain similar gradient steepness, the gradient time is often kept the same while the flow rate is scaled.

  • Sample Loading Optimization: This step is crucial to maximize throughput without sacrificing purity.[4]

    • Prepare a highly concentrated solution of the crude material in DMSO (e.g., 50-100 mg/mL).

    • Perform a series of injections with increasing volume (e.g., 0.5 mL, 1.0 mL, 1.5 mL, 2.0 mL).

    • Monitor the chromatograms. The optimal load is the maximum amount that can be injected before the target peak begins to merge with an adjacent impurity peak (resolution drops below 1.0). This is known as concentration overloading.[3]

Caption: Logic for Sample Loading Optimization Study.

  • Preparative Purification Run:

    • System Equilibration: Equilibrate the preparative column with the starting mobile phase conditions for at least 5 column volumes.

    • Injection: Inject the determined maximum sample load. If using a strong solvent like DMSO, an "at-column dilution" setup, where the sample injected into the organic line is mixed with the aqueous line just before the column, can prevent precipitation and improve peak shape.[4]

    • Optimized Preparative Gradient:

      Time (min) %A %B Flow Rate (mL/min)
      0.0 55 45 42.5
      10.0 25 75 42.5
      12.0 5 95 42.5
      12.1 55 45 42.5
      15.0 55 45 42.5

      (Note: This is an example based on a hypothetical optimized analytical method)

  • Fraction Collection:

    • Set the fraction collector to trigger based on the UV signal (e.g., at 254 nm). Use a threshold just above the baseline noise to start collection and a slope-based trigger to end collection.[13]

    • For enhanced specificity, use a mass spectrometer to trigger collection based on the mass-to-charge ratio (m/z) of the target compound ([M+H]⁺ ≈ 256.0).[13][14][15] This is highly effective for isolating the target from impurities with different molecular weights, even if they co-elute.[14]

    • Collect the peak apex in a separate vessel from the front and tailing shoulders to maximize purity.

  • Post-Purification Processing:

    • Combine the pure fractions and confirm purity using the analytical HPLC method.

    • Remove the organic solvent (acetonitrile) and water using a rotary evaporator or a lyophilizer to yield the final, high-purity product.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
High System Backpressure Column frit blockage due to particulate matter or precipitated sample. Buffer salt precipitation.[16]Filter the crude sample solution through a 0.45 µm PTFE filter before injection.[17] If using buffers, ensure they are soluble in the highest organic percentage of the gradient. Back-flush the column according to the manufacturer's instructions.
Peak Splitting or Tailing Sample overload; sample solvent is too strong ("solvent effect"); column void.Reduce sample load.[18] Dissolve the sample in a weaker solvent or use the at-column dilution technique.[4] Check for and fill any voids at the column inlet.
Sample Precipitation at Injection The sample is insoluble in the initial, highly aqueous mobile phase.Dissolve the sample in the minimum required volume of a strong solvent (DMSO). Inject smaller volumes or implement an at-column dilution strategy.[4][18]
Low Recovery Adsorption of the compound onto the stationary phase; fraction collector timing is incorrect.Add a stronger solvent to the mobile phase (if compatible). Calibrate the fraction collector delay volume to ensure accurate collection timing.[13]

Conclusion

The preparative HPLC method detailed in this application note provides a reliable and systematic workflow for the purification of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione. By following a logical progression from analytical method development to preparative scale-up, researchers can consistently achieve high levels of purity required for advanced applications in medicinal chemistry and drug discovery. The emphasis on understanding the scientific principles behind column selection, mobile phase optimization, and loading studies ensures that the method can be adapted for other quinazoline derivatives and similar heterocyclic compounds.

References

  • Desai, N. C., et al. (2014). UV-Visible spectra of selected quinazoline derivatives in acetonitrile... ResearchGate. Retrieved from [Link]

  • Vasile, E., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Retrieved from [Link]

  • Saitkulov, F. N. (2023). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. mental enlightenments scientific-methodological journal. Retrieved from [Link]

  • Gilson. (n.d.). Mass Directed Fraction Collection for HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Isolation of the Purified Product. Retrieved from [Link]

  • Beisyte, D., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Advion Interchim Scientific. (n.d.). Mass Directed Fraction Collection for Preparative SFC Collection of a 0.2% Impurity. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. Retrieved from [Link]

  • Agilent. (2023). Purify with Ease Using Mass-Based Fraction Collection with InfinityLab Pro iQ and OpenLab CDS. Retrieved from [Link]

  • Hearn, J. M., Morton, R. A., & Simpson, J. C. E. (1951). Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline. Journal of the Chemical Society (Resumed). Retrieved from [Link]

  • Agilent. (2006). Advantages of Mass-based Fraction Collection. Retrieved from [Link]

  • Agilent. (n.d.). Preparative HPLC Troubleshooting Guide. Retrieved from [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). 4 Common Problems & Solutions For HPLC System. Retrieved from [Link]

  • Scribd. (n.d.). Preparative HPLC Method Development Guide. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). Strategy of method development for isolation/purification. Retrieved from [Link]

  • Nouryon. (2011). Basic methodology for method development in preparative HPLC. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • Wang, L., et al. (2016). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. MedChemComm. Retrieved from [Link]

  • NextSDS. (n.d.). 6-Bromoisoquinoline-1,3(2H,4H)-dione — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-quinazoline. PubChem Compound Database. Retrieved from [Link]

Sources

Method

Using 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione as a starting material in medicinal chemistry

Application Note: Strategic Functionalization of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione in Medicinal Chemistry Introduction & Rationale The quinazoline-2,4-dione core is a highly privileged scaffold in drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Functionalization of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione in Medicinal Chemistry

Introduction & Rationale

The quinazoline-2,4-dione core is a highly privileged scaffold in drug discovery, frequently embedded in molecules exhibiting antibacterial, anticancer, antihypertensive, and AMPA receptor antagonist activities[1],[2]. However, the unsubstituted quinazoline-2,4-dione system presents a synthetic challenge due to its ambident nucleophilicity, which can lead to complex mixtures of N1/N3 dialkylated or O-alkylated products.

6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione effectively solves this regioselectivity issue. By pre-methylating the N1 position, the tautomeric state is locked, and alkylation is strictly directed to the N3 position[3]. Furthermore, the C6-bromine atom serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid, orthogonal diversification of the scaffold[4].

Physicochemical & Structural Properties

Understanding the baseline properties of the starting material is critical for predicting solubility, reactivity, and chromatographic behavior during library synthesis.

Table 1: Key Properties of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione

PropertyValue / DescriptionImpact on Experimental Design
Molecular Weight 255.07 g/mol Easily detectable via standard LC-MS (ESI+).
Formula C9H7BrN2O2Exhibits characteristic 1:1 isotopic doublet (79Br/81Br) in MS.
N3-H pKa ~8.5Weakly acidic; deprotonation requires only mild bases (e.g., K₂CO₃).
Solubility DMF, DMSO, hot THFReactions should be conducted in polar aprotic solvents.
H-Bonding 1 Donor (N3), 2 Acceptors (C=O)N3-H provides a handle for targeted alkylation.

Strategic Functionalization Workflows (Causality & Experience)

The Logic of Regioselective N3-Alkylation

The N3 proton is flanked by two electron-withdrawing carbonyl groups, rendering it sufficiently acidic (pKa ~8.5) to be deprotonated by mild carbonate bases. We select K₂CO₃ in DMF rather than stronger bases like NaH. Causality: Strong bases combined with elevated temperatures can trigger the ring-opening of the pyrimidine-2,4-dione core via nucleophilic attack at C2. K₂CO₃ provides a controlled, self-buffering environment that ensures complete N3-deprotonation while preserving the structural integrity of the heterocycle[3].

The Logic of C6-Cross Coupling

The bromine at the 6-position is highly activated toward oxidative addition by Pd(0) due to the electron-deficient nature of the quinazolinedione ring. For Suzuki-Miyaura couplings, selecting the right catalyst system is paramount. Experience-based insight: Standard Pd(PPh₃)₄ often leads to sluggish reactions and competitive protodebromination. Transitioning to Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos significantly accelerates the reaction. The large bite angle of the dppf ligand facilitates the reductive elimination step, which is often rate-limiting in the synthesis of bulky, multi-ring systems[4].

Table 2: Optimization of C6 Suzuki-Miyaura Cross-Coupling

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Empirical Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9045Incomplete conversion; protodebromination observed.
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)9088Clean conversion; minimal side products.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (4:1)10094Fastest reaction kinetics; ideal for sterically hindered boronic acids.

Mechanistic Workflow Diagram

G SM 6-Bromo-1-methylquinazoline- 2,4(1H,3H)-dione N3_Alk Step 1: N3-Alkylation (R-X, K2CO3, DMF) SM->N3_Alk Regioselective Int1 3-Alkyl-6-bromo-1-methyl quinazoline-2,4-dione N3_Alk->Int1 Suzuki Step 2: Suzuki Coupling (Ar-B(OH)2, Pd-cat, Base) Int1->Suzuki Oxidative Addition Product 6-Aryl-3-alkyl-1-methyl quinazoline-2,4-dione Suzuki->Product

Orthogonal functionalization workflow of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione.

Step-by-Step Experimental Protocols

Protocol A: Regioselective N3-Alkylation

This protocol establishes a self-validating system to ensure the core remains intact during functionalization.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL) under an inert nitrogen atmosphere.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 eq, 4.0 mmol). Stir the suspension at room temperature for 15 minutes to ensure complete formation of the N3-potassium salt.

  • Alkylation: Dropwise add the alkylating agent (e.g., benzyl bromide, 1.2 eq, 2.4 mmol).

  • Reaction & Monitoring: Stir the mixture at 60 °C for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material will show a strong UV-active spot that stains with KMnO₄. The product will elute higher. Confirm via IR spectroscopy: the broad N3-H stretch at ~3180 cm⁻¹ must completely disappear[2].

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (50 mL). The product typically precipitates as a white/pale yellow solid. Filter, wash with cold water, and dry under a high vacuum.

Protocol B: C6 Suzuki-Miyaura Cross-Coupling

This protocol details the arylation of the C6 position, utilizing conditions optimized to prevent debromination.

  • Preparation: Charge a microwave vial or Schlenk tube with the N3-alkylated intermediate from Protocol A (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.5 eq, 1.5 mmol), and K₂CO₃ (3.0 eq, 3.0 mmol).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the mixture with argon for 10 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Seal the vessel.

  • Reaction & Monitoring: Heat the mixture to 90 °C for 8 hours.

    • Self-Validation Check: Analyze the crude mixture via LC-MS. The starting material exhibits a characteristic 1:1 isotopic doublet (due to ⁷⁹Br/⁸¹Br). Successful coupling is validated by the absolute disappearance of this isotopic signature and the emergence of a singular [M+H]⁺ peak corresponding to the arylated product.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography.

Applications in Drug Discovery

Derivatives synthesized from 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione are highly sought after in several therapeutic areas:

  • Antibacterial Agents: N1,N3-disubstituted quinazolinediones act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV[3].

  • Neurological Targets: The dione core is a recognized pharmacophore for competitive AMPA and kainate receptor antagonists, utilized in the treatment of neurodegenerative disorders[5].

  • Metabolic Diseases: Similar scaffolds are utilized in the synthesis of aldose reductase inhibitors (e.g., Zenarestat analogs) for diabetic neuropathy[1].

References

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega.1

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. 2

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. 3

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Open Medicinal Chemistry Journal. 5

  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. MDPI. 4

Sources

Application

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol optimization, and self-validating analytical workflows. Introduction & Chemical C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol optimization, and self-validating analytical workflows.

Introduction & Chemical Context

Quinazoline-2,4(1H,3H)-diones are privileged pharmacophores in modern drug discovery, frequently serving as core structural motifs. Functionalizing the C6 position of this scaffold via palladium-catalyzed carbon-nitrogen (C–N) cross-coupling is a critical step in synthesizing high-throughput libraries for structure-activity relationship (SAR) studies ()[1].

Specifically, the Buchwald-Hartwig amination of 6-bromo-1-methylquinazoline-2,4(1H,3H)-dione is a vital transformation in the development of selective histone deacetylase-6 (HDAC6) inhibitors ()[2] and the structural revision of complex natural products like Antipathine A (). However, the unique electronic and acidic properties of the quinazolinedione core present significant chemoselectivity challenges that require precise catalytic tuning.

Mechanistic Rationale & System Design

As a Senior Application Scientist, it is crucial to understand why a reaction fails to rationally design a protocol that succeeds. The substrate, 6-bromo-1-methylquinazoline-2,4(1H,3H)-dione, presents a distinct challenge:

  • The N3-H Chemoselectivity Challenge: The N1 position is methyl-protected, but the N3 position possesses a highly acidic imidic proton (pKa ~11). Utilizing strong alkoxide bases (e.g., NaOtBu)—which are typically favored in standard Buchwald-Hartwig aminations—leads to rapid N3 deprotonation. This generates a highly polar, insoluble sodium salt that precipitates from non-polar solvents like toluene, sequestering the substrate and quenching the reaction. Furthermore, the resulting anionic charge delocalizes across the dione system, increasing the electron density of the arene and thermodynamically hindering the oxidative addition of the C6–Br bond to the Pd(0) center.

  • Base Selection (The Causality): To circumvent substrate precipitation, we employ a mild, heterogeneous base system utilizing anhydrous Cesium Carbonate (Cs₂CO₃). The "cesium effect" enhances the solubility of the transient N3-anion in 1,4-dioxane, maintaining a homogeneous catalytic environment while providing sufficient basicity to drive the amine deprotonation step in the catalytic cycle.

  • Ligand Selection: XPhos, a bulky biaryl phosphine ligand, provides the necessary steric environment to accelerate the reductive elimination step, effectively outcompeting deleterious β-hydride elimination pathways when coupling aliphatic secondary amines.

Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + 6-Br-Quinazolinedione AM Amine Coordination & Deprotonation OA->AM + Amine, Cs2CO3 RE Reductive Elimination Product Release AM->RE - CsBr, - CsHCO3 RE->Pd0 + C6-Aminated Product

Pd-catalyzed Buchwald-Hartwig amination catalytic cycle for quinazoline-2,4-diones.

Reaction Optimization Data

The following table summarizes the quantitative data driving our protocol design. Note the drastic failure of Entry 1 due to the mechanistic reasons outlined above.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂dba₃ (5)BINAP (10)NaOtBu (2.5)Toluene100<10Substrate precipitation (N3-Na salt formation)
2Pd(OAc)₂ (5)XantPhos (10)Cs₂CO₃ (2.5)1,4-Dioxane10045Sluggish oxidative addition
3Pd₂dba₃ (2.5)SPhos (5)K₃PO₄ (2.5)t-AmOH10072Moderate reaction rate, partial conversion
4 Pd₂dba₃ (2.5) XPhos (5) Cs₂CO₃ (2.5) 1,4-Dioxane 100 94 Optimal: Complete conversion, homogeneous
5Pd₂dba₃ (2.5)XPhos (5)Cs₂CO₃ (2.5)1,4-Dioxane8068Reduced catalytic turnover at lower temperature

Step-by-Step Experimental Protocol

Scale: 1.0 mmol Target: 6-(Substituted-amino)-1-methylquinazoline-2,4(1H,3H)-dione

Reagents Required:
  • 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione: 1.0 equiv (255.1 mg)

  • Amine (e.g., morpholine, piperidine, or aniline): 1.2 equiv (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂dba₃]: 2.5 mol% (22.9 mg)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [XPhos]: 5.0 mol% (23.8 mg)

  • Cesium Carbonate [Cs₂CO₃] (finely milled, anhydrous): 2.5 equiv (814.5 mg)

  • 1,4-Dioxane (anhydrous, Sure/Seal™): 10 mL

Methodology:
  • Reagent Assembly: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial equipped with a magnetic stir bar with 6-bromo-1-methylquinazoline-2,4(1H,3H)-dione, Pd₂dba₃, XPhos, and Cs₂CO₃.

  • Solvent & Amine Addition: Seal the vial with a PTFE-lined septum cap. If operating outside a glovebox, evacuate and backfill the vial with Argon (3x). Add anhydrous 1,4-dioxane (10 mL) followed by the amine via syringe. (Note: If the amine is a solid, add it during Step 1).

  • Degassing: Sparge the reaction mixture with Argon for 5 minutes to remove trace dissolved oxygen, which rapidly degrades the active Pd(0) species.

  • Catalysis: Transfer the vial to a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) for 12–16 hours. The mixture will initially appear as a dark reddish-brown suspension and transition to a lighter, turbid yellow/orange as the reaction reaches completion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 10 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of 0–5% Methanol in Dichloromethane) to afford the pure product.

BHA_Workflow A 1. Reagent Prep Dry Solvents B 2. Degassing Argon Purge A->B C 3. Catalysis Pd2(dba)3 / XPhos B->C D 4. Heating 100 °C, 12h C->D E 5. Workup Filtration & Extraction D->E F 6. Isolation Flash Silica E->F

Experimental workflow for the C6-amination of 1-methylquinazoline-2,4(1H,3H)-dione.

Analytical Validation & Troubleshooting

A robust protocol must be a self-validating system. Use the following analytical markers to ensure the success of your amination:

  • ¹H NMR Shift Causality: In the starting material, the C5-H proton appears as a distinct doublet (J ~ 2.5 Hz) highly deshielded at ~8.10 ppm due to the adjacent bromine atom and carbonyl groups. Upon successful amination, the strong electron-donating resonance (+M effect) of the newly installed nitrogen atom shields this proton, causing a diagnostic upfield shift to ~7.20–7.40 ppm . If this shift is absent, the C–N bond has not formed.

  • LC-MS Isotope Pattern: The starting material exhibits a classic 1:1 isotopic doublet (M and M+2) due to ⁷⁹Br and ⁸¹Br. The complete disappearance of this pattern in the product mass spectrum confirms full conversion.

  • Troubleshooting Primary Amines: If utilizing a primary amine (e.g., aniline) and bis-arylation (diarylamine formation) is observed as a side product, switch the ligand from XPhos to BrettPhos . The altered bite angle and increased steric profile of BrettPhos specifically suppress the second arylation event.

References

  • Title: Quinazolin-2,4-dione-Based Hydroxamic Acids as Selective Histone Deacetylase-6 Inhibitors for Treatment of Non-Small Cell Lung Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Transition Metals in Organic Synthesis, Part 111: First Total Synthesis and Structural Revision of Antipathine A Source: European Journal of Organic Chemistry (Wiley) URL: [Link]

  • Title: The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione synthesis

Welcome to the technical support center for the synthesis of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yields and overcome common synthetic challenges.

Troubleshooting Guide: Enhancing Reaction Yield

Low yield is a frequent challenge in multi-step organic syntheses. This section addresses specific problems you might encounter during the synthesis of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Poor Yield in the Initial Cyclization to form the Quinazolinedione Core

The formation of the quinazolinedione ring is the foundational step of the synthesis. Difficulties at this stage will invariably lead to a low overall yield.

Potential Causes & Solutions:

  • Incomplete Reaction: The cyclization of anthranilic acid derivatives often requires specific conditions to proceed to completion.

    • Solution: Ensure your starting materials, such as 5-bromoanthranilic acid, are pure. Impurities can interfere with the reaction. Depending on the chosen synthetic route, high temperatures may be necessary to drive the reaction forward.[1] Consider using a high-boiling point solvent to maintain a consistent and sufficiently high reaction temperature.[2]

  • Suboptimal Reagents for Cyclization: The choice of reagent to form the C2-carbonyl and N1-H of the quinazolinedione ring is critical.

    • Solution: While methods using potassium cyanate or urea with the corresponding anthranilic acid are known, they can sometimes result in low yields.[3] Alternative, milder methods have been developed. For instance, the use of di-tert-butyl dicarbonate ((Boc)2O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can provide good to excellent yields of quinazoline-2,4-diones from 2-aminobenzamides under metal-free conditions.[4]

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification, leading to a lower isolated yield.

    • Solution: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.[2] Careful control of the reaction temperature and time is also crucial, as excessive heat or prolonged reaction times can lead to decomposition or the formation of undesired products.[2]

Issue 2: Inefficient N-Methylation

The introduction of the methyl group at the N1 position is a key step to obtain the target molecule. Low efficiency here directly impacts the final yield.

Potential Causes & Solutions:

  • Choice of Methylating Agent and Base: The reactivity of the methylating agent and the strength of the base are critical for successful N-methylation.

    • Solution: Standard N-methylation can be achieved using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂)SO₄) in the presence of a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is typically performed in a polar aprotic solvent such as DMF or acetone. If you are experiencing low yields, consider using a stronger base or a more reactive methylating agent, but be mindful of potential over-methylation.

  • O-Alkylation vs. N-Alkylation: A common side reaction is the methylation of the oxygen atom of the carbonyl group (O-alkylation) instead of the desired N-methylation.

    • Solution: The choice of solvent and base can influence the selectivity of N- versus O-alkylation. Aprotic solvents generally favor N-alkylation. Carefully controlling the reaction temperature can also help to minimize the formation of the O-alkylated byproduct.

Issue 3: Difficulties in the Bromination Step

If the synthesis strategy involves brominating a pre-formed 1-methylquinazoline-2,4(1H,3H)-dione, achieving regioselective bromination at the 6-position is crucial.

Potential Causes & Solutions:

  • Incorrect Brominating Agent or Conditions: The choice of brominating agent and reaction conditions determines the selectivity and efficiency of the bromination.

    • Solution: The synthesis of 6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione typically involves the bromination of 1,3-dimethylquinazoline-2,4(1H,3H)-dione using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 6-position.[5] A similar strategy can be applied for the mono-methylated analogue. The reaction of anthranilic acid with N-bromosuccinimide (NBS) in acetonitrile is a known method to produce 5-bromoanthranilic acid, which can then be used to construct the quinazolinedione ring.[1]

  • Formation of Polybrominated Species: Harsh reaction conditions can lead to the addition of more than one bromine atom to the aromatic ring.

    • Solution: Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. Running the reaction at a lower temperature may also improve selectivity.

Issue 4: Product Loss During Purification

Even with a high reaction yield, significant product loss can occur during the workup and purification stages.

Potential Causes & Solutions:

  • Inadequate Purification Method: The choice of purification technique is critical for obtaining a high-purity product with minimal loss.

    • Solution: Purification is often achieved through recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes. If significant impurities are present, column chromatography on silica gel may be necessary. Many desired quinazolinedione products can be obtained without requiring column chromatography, which can improve the overall isolated yield.[4]

  • Product Precipitation Issues: In some cases, the product may not readily precipitate from the reaction mixture upon cooling or addition of an anti-solvent.

    • Solution: If the product is soluble in the reaction solvent, concentration under reduced pressure may be required. If precipitation is slow, seeding the solution with a small crystal of the pure product can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the quinazoline-2,4(1H,3H)-dione scaffold?

There are several established methods for constructing the quinazoline-2,4(1H,3H)-dione core. Two common approaches include:

  • From Anthranilic Acid: Condensation of an anthranilic acid with urea or a cyanate is a traditional method.[3]

  • From Isatoic Anhydride: Reaction of isatoic anhydride with a primary amine and a one-carbon source is a versatile approach that can be performed as a one-pot reaction.[2]

Q2: How do substituents on the starting anthranilic acid affect the reaction?

Substituents on the aromatic ring can have a significant electronic and steric impact on the reaction.

  • Electron-withdrawing groups , such as the bromo group in 5-bromoanthranilic acid, can decrease the nucleophilicity of the amine, potentially requiring harsher reaction conditions (e.g., higher temperature or a more active catalyst) to achieve cyclization.[2]

  • Bulky substituents can introduce steric hindrance, which may slow down the reaction or necessitate the use of specific catalysts and conditions to overcome this hindrance.[2]

Q3: Are there any environmentally friendly or "green" methods for this synthesis?

Yes, there is a growing interest in developing more sustainable synthetic methods.

  • Catalyst-Free Reactions: Some methods proceed without a metal catalyst, often utilizing thermal or microwave conditions.[2] Microwave-assisted synthesis can offer better control over heating and shorter reaction times, potentially leading to improved yields.[2]

  • Greener Solvents: The use of more environmentally friendly solvents is being explored. For example, anisole has been successfully used in some copper-catalyzed syntheses as a greener alternative to traditional solvents like DMSO or DMF.[2]

Q4: My NMR spectrum shows unexpected signals. What are the likely side products?

The nature of byproducts depends on the specific synthetic route and reaction conditions. Common side products in quinazolinone synthesis include:

  • Unreacted Starting Materials: Incomplete conversion is a common issue.[2]

  • Acyclic Intermediates: The intermediate N-acylanthranilamide may not cyclize completely.[2]

  • Over-alkylation Products: If the methylation conditions are too harsh, multiple methyl groups can be added.[2]

  • Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of intermediates or the final product.[2]

Experimental Protocols

Optimized Synthesis of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione

This protocol is a generalized starting point and may require optimization for your specific laboratory conditions and reagent purity.

Step 1: Synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione from 5-Bromoanthranilic Acid

  • To a solution of 5-bromoanthranilic acid (1 equivalent) in a suitable high-boiling solvent (e.g., DMF), add urea (1.5 equivalents).

  • Heat the reaction mixture to 130-150 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 6-bromoquinazoline-2,4(1H,3H)-dione.

Step 2: N-Methylation of 6-Bromoquinazoline-2,4(1H,3H)-dione

  • To a solution of 6-bromoquinazoline-2,4(1H,3H)-dione (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Methylation 5-Bromoanthranilic_Acid 5-Bromoanthranilic Acid 6-Bromoquinazoline 6-Bromoquinazoline-2,4(1H,3H)-dione 5-Bromoanthranilic_Acid->6-Bromoquinazoline Heat, DMF Urea Urea Urea->6-Bromoquinazoline Final_Product 6-Bromo-1-methylquinazoline- 2,4(1H,3H)-dione 6-Bromoquinazoline->Final_Product Heat Methyl_Iodide Methyl Iodide Methyl_Iodide->Final_Product K2CO3 K2CO3, DMF K2CO3->Final_Product

Caption: Synthetic pathway for 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Cyclization Optimize Cyclization Conditions Check_Purity->Optimize_Cyclization If pure Review_Purification Review Purification Method Check_Purity->Review_Purification If impure, purify and repeat Optimize_Cyclization->Start If still low yield, reconsider route Optimize_Methylation Optimize N-Methylation Optimize_Cyclization->Optimize_Methylation If cyclization is efficient Optimize_Methylation->Start If still low yield, check for side reactions Optimize_Methylation->Review_Purification If methylation is efficient High_Yield Improved Yield Review_Purification->High_Yield

Caption: A decision-making workflow for troubleshooting low reaction yield.

References

  • Lin, C. K., et al. (2022). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. Molecules, 27(23), 8206.
  • Wang, L., et al. (2020).
  • Al-Ostath, A. I., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Pharmaceuticals, 15(11), 1369.
  • Umar, A. B., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Advanced Research, 11(4), 104-108.
  • Emami, L., et al. (2024).
  • ResearchGate. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Retrieved from [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • Oakwood Chemical. (n.d.). 6-Bromo-1,3-dimethylquinazoline-2,4(1h,3h)-dione, 96% Purity, C10H9BrN2O2, 1 gram. Retrieved from [Link]

Sources

Optimization

Optimizing crystallization and recrystallization solvents for 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione

Technical Support Center: 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione Welcome to the dedicated technical support guide for optimizing the crystallization and recrystallization of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione

Welcome to the dedicated technical support guide for optimizing the crystallization and recrystallization of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide a deeper mechanistic understanding of the crystallization process for this specific molecule. Our goal is to empower you with the expertise to achieve high purity, optimal yield, and desired crystal morphology.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental problems in a direct question-and-answer format. The causality behind each issue is explained, followed by actionable, field-proven solutions.

Q1: My compound is "oiling out" or precipitating as an amorphous oil instead of forming crystals. What is happening and how can I resolve this?

A1: "Oiling out" is a common phenomenon that occurs when a solute precipitates from a supersaturated solution at a temperature above its melting point, or when the concentration of the solute is too high for nucleation to occur properly. The resulting oil is a liquid phase of your compound that is immiscible with the solvent and often traps impurities.

Underlying Causes & Solutions:

  • Supersaturation is too high: The solution is likely too concentrated, forcing the compound out of solution too rapidly.

    • Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% by volume) of additional hot solvent to decrease the saturation level. Allow the solution to cool much more slowly.[1]

  • Cooling rate is too fast: Rapid cooling does not provide sufficient time for the ordered lattice of a crystal to form.

    • Solution: Implement a controlled, gradual cooling profile. After dissolving the compound in boiling solvent, insulate the flask (e.g., by placing it in a beaker of hot water or covering it with glass wool) to ensure slow cooling to room temperature before any further cooling in an ice bath.[1][2][3]

  • Inappropriate solvent choice: The solvent's boiling point may be too high relative to the compound's melting point, or the solvent may be too "good," requiring a significant temperature drop to induce crystallization.

    • Solution: Consider switching to a solvent with a lower boiling point or employing a solvent/anti-solvent system to gain finer control over the precipitation process.[2][4]

Q2: My final crystal yield is consistently low (<70%). What are the most common sources of product loss and how can I improve recovery?

A2: A low yield is one of the most frequent frustrations in recrystallization. The primary objective is to dissolve the solute in the minimum amount of hot solvent.[5] Any deviation can lead to significant product loss in the mother liquor.

Key Factors & Optimization Strategies:

  • Excessive Solvent Volume: Using too much solvent is the most common cause of low yield. A significant portion of your product will remain dissolved in the mother liquor even after cooling.[5]

    • Solution: Perform the dissolution incrementally. Add the hot solvent in small portions to the solid, waiting for it to boil and dissolve as much as possible before adding more. Aim to create a saturated solution at the solvent's boiling point.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration (to remove insoluble impurities), that product is often lost.

    • Solution: Use a pre-heated filter funnel and flask. Keep the solution at or near its boiling point during the filtration step. It can also be beneficial to add a small excess of solvent (~5%) before hot filtration, which can then be boiled off before cooling.[3]

  • Improper Washing: Washing the collected crystals with room-temperature or warm solvent will redissolve a portion of your purified product.

    • Solution: Always wash the filter cake with a minimal amount of ice-cold solvent.[5] This effectively removes residual mother liquor without dissolving the crystals.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave the product in solution.

    • Solution: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration.[2][3] If the mother liquor is still rich in the product, you can concentrate it by evaporation and cool it again to obtain a second crop of crystals.[6]

Q3: The resulting crystals are extremely fine needles, making them difficult to filter and dry. How can I alter the crystal habit to obtain larger, more manageable crystals?

A3: Crystal morphology, or "habit," is heavily influenced by the kinetics of the crystallization process and solvent-solute interactions.[4][7] Fine, needle-like crystals are typically a result of very rapid nucleation and growth.

Methods to Improve Crystal Habit:

  • Drastically Reduce Cooling Rate: This is the most effective method. Slower cooling allows for fewer nucleation sites to form and promotes growth on existing crystals, leading to larger particles.

    • Solution: Use an insulated container or a programmable cooling bath to slow the temperature drop. Allowing the solution to cool overnight undisturbed often yields the best results.[1][3]

  • Optimize Solvent System: The interaction between the solvent and the growing crystal faces can dictate the final shape.

    • Solution: Experiment with different solvents or solvent mixtures. A solvent that slightly reduces the solubility of your compound may slow down the crystallization process sufficiently to alter the crystal habit.[7]

  • Introduce Seed Crystals: Adding a few pure crystals of the desired morphology to the slightly supersaturated solution can template the growth, encouraging the formation of larger, more uniform crystals.

  • Minimize Agitation: Vigorous stirring can induce rapid, uncontrolled nucleation.

    • Solution: Allow the solution to cool without any agitation. If stirring is necessary for heat transfer, use a very slow stirring rate.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the principles of crystallization for 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione.

Q4: What are the ideal characteristics of a solvent for crystallizing 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione?

A4: The selection of an appropriate solvent is the most critical step in developing a successful crystallization protocol.[8] The ideal solvent should exhibit a specific temperature-dependent solubility profile for your compound.

Primary Solvent Characteristics:

  • High Solubility at High Temperature, Low Solubility at Low Temperature: This is the fundamental requirement. It allows for complete dissolution at or near the solvent's boiling point and maximum recovery upon cooling.[9]

  • Inertness: The solvent must not react with the compound.

  • Impurity Profile: Impurities should ideally be either completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Volatility: The solvent should have a relatively low boiling point (typically <100-120 °C) to be easily removed from the final crystalline product during drying.

  • Safety and Environmental Profile: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible. Solvents are often categorized into classes, with Class 3 solvents being the most favorable for pharmaceutical applications.[10]

Q5: How should I perform a systematic solvent screening for a new compound like this?

A5: A systematic, small-scale screening is essential to identify promising solvents efficiently without wasting large amounts of material.

Protocol: Microscale Solvent Screening

  • Preparation: Place a small, consistent amount of your compound (e.g., 10-20 mg) into several small test tubes.

  • Solvent Selection: Based on the structure of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione (a somewhat polar, heterocyclic molecule), select a range of solvents with varying polarities. A suggested starting panel is provided in the table below.

  • Room Temperature Test: To each test tube, add the solvent dropwise at room temperature. Observe if the compound dissolves readily. A good candidate solvent will not dissolve the compound at room temperature.

  • Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water or sand bath. Continue adding the solvent dropwise until the compound fully dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 0.5-2 mL for 20 mg).

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the quality and quantity of the crystals that form.

  • Evaluation: The best solvent is one that requires a minimal amount of hot solvent for dissolution and provides a large amount of high-quality crystals upon cooling.

Q6: What is a solvent/anti-solvent system, and when is it preferable to a single solvent?

A6: An anti-solvent crystallization is a technique used when no single solvent provides the ideal temperature-solubility profile.[9] It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a miscible "anti-solvent" in which the compound is insoluble.[6] This controlled reduction in solubility induces crystallization.

When to Use This Method:

  • When your compound is highly soluble in most common solvents, even at low temperatures.

  • When your compound is thermally sensitive and cannot be heated to high temperatures for a traditional cooling crystallization.

  • When you need to screen a wider range of conditions to find a specific crystal form (polymorph).

Key to Success: The anti-solvent must be added slowly and with gentle stirring to the dissolved compound. Rapid addition will cause the compound to "crash out" as an amorphous solid or oil.

Data & Protocols

Solvent Selection Guide

The following table provides a starting point for solvent screening for 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione, based on its chemical structure and common practices for related heterocyclic compounds.[11][12][13][14][15]

SolventClassBoiling Point (°C)Polarity (Index)Predicted Behavior for Target Compound
Ethanol 3785.2Good Candidate. Likely soluble when hot, less soluble when cold. Often used for quinazolines.[11][12][14]
Isopropanol 3824.3Good Candidate. Similar to ethanol, may offer slightly different solubility profile.
Ethyl Acetate 3774.4Possible Candidate. Good for moderately polar compounds.
Acetone 3565.1Possible Candidate. Lower boiling point may be advantageous for drying.
Acetonitrile 2826.2Possible Candidate. Polar aprotic solvent.
Toluene 21112.4Likely a Poor Solvent. May be useful as an anti-solvent or for removing non-polar impurities.
Water N/A1009.0Likely an Anti-Solvent. Compound is unlikely to be soluble due to the aromatic and bromo groups. Can be used with a miscible solvent like ethanol or acetone.[13]
DMF / DMSO 2153 / 1896.4 / 7.2Likely Too Soluble. These are very polar aprotic solvents, often used for reactions. May be difficult to crystallize from unless an anti-solvent is used.[16]
Visual Workflow Guides

The following diagrams illustrate logical workflows for troubleshooting and solvent selection.

G start Crystallization Issue Encountered oil Compound 'Oiled Out' start->oil low_yield Low Crystal Yield start->low_yield no_xtal No Crystals Form start->no_xtal poor_habit Poor Crystal Habit (Needles/Fine Powder) start->poor_habit oil_c1 Cause: Supersaturation Too High? oil->oil_c1 oil_c2 Cause: Cooling Too Rapid? oil->oil_c2 ly_c1 Cause: Too Much Solvent Used? low_yield->ly_c1 ly_c2 Cause: Improper Washing? low_yield->ly_c2 nx_c1 Is Solution Clear? no_xtal->nx_c1 ph_c1 Cause: Rapid Nucleation? poor_habit->ph_c1 oil_s1 Action: Re-heat & Add More Solvent oil_c1->oil_s1 oil_s2 Action: Insulate Flask for Slow Cooling oil_c2->oil_s2 ly_s1 Action: Use Minimum Hot Solvent ly_c1->ly_s1 ly_s2 Action: Wash with ICE-COLD Solvent ly_c2->ly_s2 nx_s1 Action: Scratch Flask / Add Seed Crystal nx_c1->nx_s1 Yes nx_c2 Is Solution Saturated? nx_c1->nx_c2 No (Cloudy) nx_s2 Action: Boil Off Some Solvent & Re-cool nx_c2->nx_s2 ph_s1 Action: Drastically Slow Cooling Rate ph_c1->ph_s1 ph_s2 Action: Try Different Solvent System ph_c1->ph_s2

Caption: Troubleshooting Decision Tree for Common Crystallization Problems.

G start Step 1: Define Compound Properties (Polarity, Stability) screen Step 2: Microscale Solvent Screen (10-20mg scale) start->screen eval_rt 2a: Test Solubility at Room Temp (Goal: Insoluble) screen->eval_rt eval_hot 2b: Test Solubility in Hot Solvent (Goal: Soluble in Min. Volume) eval_rt->eval_hot eval_cool 2c: Cool Solution & Observe Crystals (Goal: High Recovery) eval_hot->eval_cool select Step 3: Select Candidate Solvents (1-3 best options) eval_cool->select optimize Step 4: Optimize on Larger Scale (Cooling Rate, Concentration) select->optimize finish Final Protocol Established optimize->finish

Caption: Systematic Workflow for Crystallization Solvent Selection.

References

  • G. G. Z. Zhang, "Chapter 4 Solvent design for crystallization of pharmaceutical products," In Computer Aided Chemical Engineering, vol. 27, A. M. Gernaey, Krist V., Gani, Rafiqul, Ed. Elsevier, 2009, pp. 135-140.

  • A. A. Sheikh, A. K. R. Kazemi, and M. R. A. M., "Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems," Industrial & Engineering Chemistry Research, vol. 51, no. 39, pp. 12894–12906, Sep. 2012.

  • Y. Zhang, "Computer-aided rational solvent selection for pharmaceutical crystallization," Massachusetts Institute of Technology, 2008.

  • Technobis Crystallization Systems, "Solvent selection for process development," Nov. 25, 2021.

  • T. Okitsu, Y. Abe, and H. Kageyama, "Prediction of solvents suitable for crystallization of small organic molecules," J Mol Graph Model, vol. 24, no. 2, pp. 125-33, Oct. 2005.

  • BenchChem, "Troubleshooting guide for the synthesis of quinazoline derivatives."

  • BenchChem, "Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives."

  • S. K. S., "Synthesis And Biological Evaluation of Some New Quinazoline Derivatives," Revista Electronica de Veterinaria, vol. 25, no. 1, Jun. 2024.

  • A. S. Bawa, M. M. V. Ramana, and A. A. Khan, "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation," Journal of the Serbian Chemical Society, vol. 85, no. 3, pp. 317-328, 2020.

  • K. V. Kumar, "Synthesis of Quinazoline Derivatives and their Biological Activities," Rasayan J. Chem, vol. 2, no. 2, pp. 245-248, 2009.

  • A. R. Gholap et al., "Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles," Journal of Synthetic Chemistry, 2025.

  • Chemistry LibreTexts, "3.6F: Troubleshooting," Apr. 07, 2022.

  • BenchChem, "Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs."

  • University of Colorado Boulder, "Recrystallization."

  • S. N. Al-Subbagh et al., "Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent," Pharmaceutical Sciences, vol. 28, no. 1, pp. 136-146, 2022.

  • Y. Li et al., "Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity," Med. Chem. Commun., vol. 8, no. 3, pp. 636-642, 2017.

  • Reddit, "Recrystallization pointers," r/chemistry, Apr. 29, 2024.

  • Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents."

  • Google Patents, "CN103664892B - The crystallization of quinoline."

  • Oakwood Chemical, "6-Bromo-1,3-dimethylquinazoline-2,4(1h,3h)-dione, 96% Purity, C10H9BrN2O2, 1 gram."

  • BOC Sciences, "Recrystallization Techniques."

  • BenchChem, "6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione."

  • G. S. Kumar, "Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities," International Journal of Chemistry Research, vol. 1, no. 1, pp. 1-4, 2010.

  • VulcanChem, "6-Bromoquinazoline-2,4(1H,3H)-dione."

  • University of California, Irvine, "Recrystallization."

  • PubChem, "Quinazolinedione | C8H6N2O2 | CID 64048."

  • Thermo Fisher Scientific, "6-Bromoquinazoline-2,4(1H,3H)-dione, 97%."

  • E. O. Ogbaji, "Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)," International Journal of Research and Review, vol. 10, no. 4, pp. 26-31, Apr. 2023.

Sources

Troubleshooting

Overcoming steric hindrance during 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione substitution reactions

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists working with 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists working with 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione .

This scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, PARP inhibitors, and HPPD-targeted herbicides. However, functionalizing this core presents two distinct steric and electronic challenges:

  • N3-Alkylation: The N3 position is severely sterically hindered by the adjacent C2 and C4 carbonyl groups.

  • C6 Cross-Coupling: The C6-bromine is primed for palladium-catalyzed reactions, but steric shielding from N3-substituents can impede the catalytic cycle.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to overcome these bottlenecks.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Section A: Overcoming Steric Hindrance at the N3 Position

Q1: Why do my N3-alkylation attempts with secondary or bulky alkyl halides result in recovered starting material or O-alkylation side products? A: The N3 nitrogen is flanked by two highly electronegative and sterically demanding carbonyl oxygen atoms (C2 and C4). When utilizing a bulky electrophile, the activation energy for the SN​2 attack at N3 increases significantly. If the base is not optimal, the reaction either stalls, or the ambient enolate attacks via the less sterically hindered oxygen atoms, resulting in O-alkylation (kinetic control) rather than the desired N3-alkylation (thermodynamic control)[1].

Q2: What base and solvent system is optimal for forcing N3-alkylation with bulky electrophiles? A: You must leverage the "Cesium Effect." Switch from standard bases like K2​CO3​ to Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like DMF or DMSO. The larger ionic radius of the Cs+ cation results in a looser ion pair with the deprotonated quinazoline-dione. This creates a highly reactive, "naked" nitrogen nucleophile that possesses the kinetic energy required to overcome the steric barrier of the adjacent carbonyls. For extremely hindered cases, the addition of a phase-transfer catalyst (e.g., TBAB) or using microwave irradiation is required to drive the thermodynamic product[2].

Q3: How can I definitively self-validate that I have achieved N3-alkylation and not O-alkylation? A: Rely on Nuclear Magnetic Resonance (NMR) spectroscopy as your primary self-validating system:

  • 1 H NMR: The spectrum must show the complete disappearance of the broad N3-H singlet (typically located at 11.2–11.5 ppm in DMSO- d6​ )[1].

  • 13 C NMR (Definitive): N3-alkylation will display the newly attached alkyl carbon (e.g., N−CH2​ ) in the 40–50 ppm range. If O-alkylation occurred, this carbon will shift significantly downfield to the 60–70 ppm range due to the higher electronegativity of the oxygen atom.

Section B: C6-Bromo Cross-Coupling Challenges

Q4: I successfully alkylated the N3 position with a bulky group, but my subsequent Suzuki-Miyaura coupling at the C6-bromo position is failing. Why? A: While the C6 position is generally accessible, introducing a bulky group at N3 can alter the overall 3D conformation of the quinazoline-2,4-dione ring. This creates a distal steric shield that impedes the oxidative addition of the Pd(0) complex to the C6-Br bond, or prevents the transmetalation step with bulky boronic acids.

Q5: How do I modify my catalytic system to overcome this? A: Standard ligands like PPh3​ or dppf are insufficient for sterically hindered substrates. You must upgrade to Buchwald-type dialkylbiaryl phosphine ligands, specifically XPhos or SPhos . These ligands are highly electron-rich (which accelerates the oxidative addition into the C6-Br bond) and sterically bulky (which forces the spatial proximity necessary to drive the final reductive elimination step)[3].

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield/regioselectivity for 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione functionalization.

Reaction TypeReagents / Catalyst SystemSolvent & TempPrimary OutcomeMechanistic Rationale
N3-Alkylation K2​CO3​ , Alkyl-BrDMF, 25°C15% N-Alk, 40% O-AlkTight ion pair; kinetic O-alkylation dominates.
N3-Alkylation Cs2​CO3​ , Alkyl-BrDMF, 80°C85% N-Alk, <5% O-Alk"Cesium effect" creates naked anion; heat drives thermodynamic N-product.
N3-Alkylation Cs2​CO3​ , Alkyl-Br, TBABMW, 120°C (15 min)>95% N-AlkMicrowave heating overcomes high steric activation energy instantly.
C6 Suzuki Pd(PPh3​)4​ , Na2​CO3​ Dioxane/H2O, 90°C30% Yield (Incomplete)Ligand lacks electron density for fast oxidative addition on hindered ring.
C6 Suzuki Pd2​(dba)3​ , XPhos , K3​PO4​ Toluene/H2O, 100°C92% YieldBulky, e-rich ligand accelerates both oxidative addition and reductive elimination.

Part 3: Visualizing the Chemical Logic

N3-Alkylation Regioselectivity Pathway

The following diagram illustrates the thermodynamic vs. kinetic control pathways during N3 substitution.

G SM 6-Bromo-1-methyl quinazoline-2,4-dione Anion Deprotonated Intermediate (Naked Anion) SM->Anion Cs2CO3 / DMF (Cesium Effect) N_Alk N3-Alkylated Product (Thermodynamic Control) Anion->N_Alk High Temp (80°C+) Overcomes Steric Hindrance O_Alk O-Alkylated Product (Kinetic Control) Anion->O_Alk Low Temp / Weak Base Sterically Accessible

Caption: Mechanistic pathway of N3 vs O-alkylation highlighting thermodynamic vs kinetic control.

Sterically Relieved Suzuki-Miyaura Catalytic Cycle

This diagram maps how Buchwald ligands resolve steric bottlenecks at the C6 position.

G Pd0 Pd(0)L2 Active Catalyst (L = XPhos/SPhos) OA Oxidative Addition (Accelerated by e- rich Ligand) Pd0->OA 6-Br-Quinazoline TM Transmetalation (Boronic Acid + Base) OA->TM Base / Heat RE Reductive Elimination (Forced by Bulky Ligand) TM->RE Steric Crowding Relief RE->Pd0 Catalyst Regeneration Product C6-Substituted Quinazoline-2,4-dione RE->Product Product Release

Caption: Suzuki-Miyaura catalytic cycle utilizing Buchwald ligands to overcome steric hindrance.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Microwave-Assisted N3-Alkylation (Overcoming Severe Steric Hindrance)

Use this protocol when reacting 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione with secondary or bulky primary alkyl halides.

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione (1.0 equiv, 1.0 mmol) and anhydrous Cs2​CO3​ (2.0 equiv, 2.0 mmol).

  • Solvent Addition: Add 3.0 mL of anhydrous DMF. Purge the vial with Argon for 2 minutes.

  • Electrophile Addition: Add the sterically hindered alkyl halide (1.5 equiv, 1.5 mmol). Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120°C for 20 minutes. (Causality: The rapid, uniform heating provides the immediate activation energy required to bypass the kinetic O-alkylation pathway).

  • Workup & Validation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove DMF. Dry the organic layer over Na2​SO4​ , filter, and concentrate.

  • Self-Validation: Run a crude 1 H NMR. Confirm the disappearance of the 11.5 ppm N-H peak to verify complete conversion[4].

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling at C6

Use this protocol for C6-arylation after a bulky N3-group has been installed.

  • Catalyst Preparation: In an oven-dried Schlenk flask, combine the N3-alkylated 6-bromoquinazoline-2,4-dione (1.0 equiv, 0.5 mmol), the aryl boronic acid (1.5 equiv, 0.75 mmol), Pd2​(dba)3​ (0.02 equiv, 2 mol%), and XPhos (0.08 equiv, 8 mol%).

  • Base Addition: Add anhydrous K3​PO4​ (2.0 equiv, 1.0 mmol).

  • Degassing (Critical Step): Add 5 mL of a degassed Toluene/Water mixture (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles. (Causality: Electron-rich phosphine ligands like XPhos are highly susceptible to oxidation; rigorous exclusion of O2​ prevents catalyst deactivation).

  • Reaction: Heat the mixture to 100°C under an Argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate the filtrate in vacuo. Purify via flash column chromatography.

References

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate, ACS Omega (National Institutes of Health). Available at:[Link]

  • Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Trisubstituted Pyridinylimidazoles as Potent Inhibitors of the Clinically Resistant L858R/T790M/C797S EGFR Mutant, Journal of Medicinal Chemistry. Available at:[Link]

Sources

Optimization

Minimizing side products and impurities in the synthesis of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that the quinazoline-2,4-dione scaffold is a privileged pharmacophore[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that the quinazoline-2,4-dione scaffold is a privileged pharmacophore[1]. However, synthesizing the 6-bromo-1-methyl derivative often plagues researchers with intractable regioselectivity issues, stubborn impurities, and low yields.

This guide is engineered to move you away from outdated, brute-force methodologies and toward self-validating, mechanistically sound protocols. We will address the root causality of common synthetic failures and provide a highly efficient, metal-free workflow to ensure absolute regiocontrol.

Part 1: Mechanistic Overview & The Regioselectivity Clash

The most common error in synthesizing 6-bromo-1-methylquinazoline-2,4(1H,3H)-dione is attempting a "late-stage methylation" of an unmethylated quinazolinedione core.

In the quinazoline-2,4-dione system, the N3 proton is flanked by two strongly electron-withdrawing carbonyl groups, making it significantly more acidic (pKa ~8.5) than the N1 proton (pKa ~10). When you subject 6-bromoquinazoline-2,4-dione to standard alkylation conditions (e.g., MeI, K₂CO₃), deprotonation occurs preferentially at N3. This leads to the N3-methylated isomer or the N1,N3-dimethylated over-alkylation product, destroying your yield of the N1-methyl target.

To achieve absolute regiocontrol, you must abandon late-stage methylation . Instead, the optimal strategy utilizes a "pre-methylated" precursor—specifically, 5-bromo-2-(methylamino)benzamide—followed by a one-pot carbonyl insertion and cyclization[2].

G A 6-Bromoquinazoline-2,4-dione (Unmethylated Core) B MeI, Base (Late-Stage Alkylation) A->B C 6-Bromo-3-methyl... (Major Impurity, N3 attack) B->C Favored (pKa ~8.5) D 6-Bromo-1-methyl... (Target, N1 attack) B->D Disfavored (pKa ~10)

Mechanistic divergence during late-stage direct N-methylation of quinazoline-2,4-diones.

Part 2: Troubleshooting FAQs

Q1: I am trying to methylate 6-bromoquinazoline-2,4-dione, but LC-MS shows my major product has the same mass as my target, yet the NMR is completely different. What happened? A: You have synthesized the wrong regioisomer. Because the N3 position is more nucleophilic after deprotonation, your methyl iodide attacked N3, yielding 6-bromo-3-methylquinazoline-2,4-dione. To fix this, you must change your synthetic route to start with a precursor that already has the N1-methyl group installed, such as 5-bromo-2-(methylamino)benzamide[2].

Q2: I switched to using 5-bromo-N-methylanthranilic acid and urea melt at 160°C, but I am seeing a massive impurity peak at m/z 186.0 [M+H]+. What is this? A: The impurity is 4-bromo-N-methylaniline. At temperatures exceeding 140°C, anthranilic acid derivatives undergo rapid thermal decarboxylation. Urea melts are notoriously harsh and inefficient. You should transition to a milder carbonylating agent that operates at room temperature or mild reflux, preventing thermal degradation.

Q3: I am using the modern (Boc)₂O method for cyclization, but my conversion is stalled at 30%. How do I drive the reaction to completion? A: The reaction between 5-bromo-2-(methylamino)benzamide and Di-tert-butyl dicarbonate ((Boc)₂O) requires catalytic activation. Without it, the carbonyl insertion is kinetically sluggish. Ensure you are adding 10 mol% of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that rapidly reacts with the benzamide to close the quinazolinedione ring[2][3].

Part 3: Quantitative Impurity Profile Data

Use the following table to rapidly diagnose your reaction mixtures via LC-MS. Identifying these specific masses will immediately tell you which mechanistic failure occurred.

Impurity / TargetStructure / Chemical Namem/z [M+H]⁺Origin of ImpurityMitigation Strategy
Target Product 6-Bromo-1-methylquinazoline-2,4-dione255.0 N/AFollow optimized DMAP protocol.
Regioisomer 6-Bromo-3-methylquinazoline-2,4-dione255.0Late-stage N-methylation (N3 attack).Use pre-methylated starting materials.
Over-alkylation 6-Bromo-1,3-dimethylquinazoline-2,4-dione269.0Excess MeI during late-stage methylation.Avoid direct alkylation of the dione core.
Uncyclized Intermediate 5-Bromo-2-(methylamino)benzamide229.0Incomplete carbonyl insertion.Ensure active DMAP catalyst is present.
Degradation Product 4-Bromo-N-methylaniline186.0Thermal decarboxylation of anthranilic acid.Avoid high-temperature urea melts (>140°C).

Part 4: Validated Experimental Protocol

To eliminate the impurities listed above, we recommend the DMAP-Catalyzed One-Pot Synthesis [2][3]. This metal-free protocol utilizes (Boc)₂O as a safe carbonyl surrogate, bypassing toxic phosgene derivatives and harsh urea melts.

Materials Required:

  • 5-Bromo-2-(methylamino)benzamide (1.0 equiv, 1.0 mmol)

  • Di-tert-butyl dicarbonate / (Boc)₂O (1.5 equiv, 1.5 mmol)

  • 4-Dimethylaminopyridine / DMAP (0.1 equiv, 0.1 mmol)

  • Acetonitrile (CH₃CN), anhydrous (3.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-(methylamino)benzamide (1.0 mmol) and DMAP (0.1 mmol).

  • Solvation: Suspend the solids in 3.0 mL of anhydrous CH₃CN. Stir for 5 minutes at room temperature to ensure homogeneous distribution.

  • Activation: Slowly add (Boc)₂O (1.5 mmol) dropwise to the stirring mixture. Causality note: (Boc)₂O acts as the C2 carbonyl source. DMAP activates it, preventing the formation of uncyclized intermediates.

  • Cyclization: Seal the flask and stir the reaction mixture at room temperature for 12 hours. (Alternatively, for rapid synthesis, microwave irradiation at 150°C for 30 minutes can be utilized, though room temperature ensures the cleanest impurity profile)[3].

  • Precipitation: Upon completion (monitored via TLC or LC-MS disappearance of the m/z 229 peak), the target compound will often precipitate directly from the acetonitrile.

  • Isolation: Filter the resulting suspension. Wash the filter cake with cold CH₃CN (2 x 1 mL) to remove residual DMAP and tert-butanol byproducts.

  • Drying: Dry the white solid under high vacuum to afford pure 6-bromo-1-methylquinazoline-2,4(1H,3H)-dione. No column chromatography is typically required.

Workflow Step1 5-Bromo-2-(methylamino)benzamide (Pre-methylated Precursor) Step2 Add (Boc)2O (1.5 eq) + DMAP (0.1 eq) in Anhydrous CH3CN Step1->Step2 Step3 Stir at Room Temp for 12h (DMAP-Activated Carbonyl Insertion) Step2->Step3 Step4 Direct Precipitation & Filtration (Wash with cold CH3CN) Step3->Step4 Final 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione (High Purity, Regioisomer-Free) Step4->Final

Optimized one-pot synthetic workflow utilizing a pre-methylated precursor.

References

  • A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones Organic Letters, American Chemical Society. URL:[Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate ACS Omega, National Institutes of Health (PMC) / ACS Publications. URL:[Link]

  • Transition Metals in Organic Synthesis, Part 111: First Total Synthesis and Structural Revision of Antipathine A Synlett, University of Bristol / Thieme. URL:[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Gradient &amp; Method Optimization for 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione

Introduction Welcome to the Method Development Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug metabolism/pharmacokinetics (DMPK) professionals navigate the spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Method Development Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug metabolism/pharmacokinetics (DMPK) professionals navigate the specific chromatographic and spectrometric challenges associated with 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione .

This compound presents a unique analytical profile: a polar quinazolinedione core capable of hydrogen bonding, an N1-methyl group that restricts tautomerization, an acidic N3 proton (pKa ~8.2), and a heavy halogen (Bromine) that provides a distinct isotopic signature. Successful LC-MS analysis requires precise control over mobile phase pH to prevent mixed-mode retention and careful gradient slope optimization to ensure efficient desolvation.

Part 1: Core Method Development Workflow

LCMS_Workflow A Analyte Profiling (6-Br-1-Me-Quinazolinedione) B Mobile Phase Selection (Aqueous vs. Organic & pH) A->B C Scouting Gradient (5% to 95% B over 10 min) B->C D MS/MS Tuning (ESI+ / ESI- & Isotope Pattern) C->D E Gradient Slope Optimization (Targeting K' 2-10) D->E F Validated LC-MS Method E->F

Fig 1. Systematic LC-MS method development workflow for halogenated quinazolinediones.

Part 2: Troubleshooting & FAQs

Q1: Why is my analyte eluting as a broad, tailing, or split peak during the gradient? A1: This is a classic symptom of mixed-mode retention caused by inappropriate mobile phase pH. The N3 position of the quinazoline-2,4-dione ring possesses a dissociable proton with a pKa of approximately 8.2. If your mobile phase pH is between 6.5 and 9.5, the molecule exists in a dynamic equilibrium between its neutral and anionic states. These two states interact differently with the C18 stationary phase, causing peak broadening or splitting. Solution: Force the molecule into a single ionization state. Standard methods for quinazoline-2,4(1H,3H)-dione derivatives frequently utilize 0.1% formic acid (pH ~2.7) to keep the molecule fully protonated and neutral, ensuring sharp peak shapes [1].

Q2: I am experiencing severe matrix suppression in plasma samples. How can I improve my confidence in peak integration? A2: Leverage the bromine atom as a built-in, self-validating diagnostic tool. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% to 49.31%). Solution: Do not just monitor the monoisotopic mass. Set up Multiple Reaction Monitoring (MRM) transitions for both the M and M+2 precursor ions. If the peak area ratio of your 79Br transition to your 81Br transition deviates from ~1:1 across the chromatographic peak, you have a co-eluting isobaric interference. Adjust your gradient slope (e.g., shallowing the gradient from 30-50% B) to resolve the interference.

Q3: Should I use Methanol (MeOH) or Acetonitrile (ACN) as my organic modifier (Mobile Phase B)? A3: While ACN generally provides lower backpressure and sharper peaks due to its lower viscosity and aprotic nature, MeOH can sometimes offer superior recovery and alternate selectivity for polar quinazolinediones. Because the quinazolinedione core can act as a hydrogen bond acceptor, the protic nature of MeOH can disrupt secondary interactions with residual silanols on the column. However, for rapid gradients, ACN with 0.1% Formic Acid is the industry standard for these derivatives [2].

Part 3: Mechanistic Logic of pH Selection

pH_Selection Start Determine Mobile Phase pH (Analyte pKa ~ 8.2) Acidic Acidic pH (2.0 - 3.0) 0.1% Formic Acid Start->Acidic Basic Basic pH (9.0 - 10.0) 10mM NH4OH Start->Basic StateA Molecule: Neutral High C18 Retention Acidic->StateA StateB Molecule: Deprotonated (N3-) Low C18 Retention Basic->StateB IonA ESI Positive Mode [M+H]+ (m/z 255/257) StateA->IonA IonB ESI Negative Mode [M-H]- (m/z 253/255) StateB->IonB

Fig 2. Causality of mobile phase pH on analyte retention and ionization mode.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Self-Validating Isotope-Guided MS/MS Tuning

Objective: Establish MRM transitions that automatically validate peak purity.

  • Preparation: Prepare a 100 ng/mL tuning solution of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

  • Precursor Scan (Q1): Infuse the solution at 10 µL/min directly into the mass spectrometer. Scan Q1 from m/z 200 to 300 in ESI+ mode. Identify the characteristic bromine doublet at m/z 255.0 ( 79Br ) and m/z 257.0 ( 81Br ).

  • Product Ion Scan (Q3): Isolate m/z 255.0 in Q1 and ramp the collision energy (CE) from 10 to 40 eV. Repeat this exact process for m/z 257.0.

  • Transition Selection: Select the most abundant fragment that retains the bromine atom (the fragment will also show a 2 Da split) or a fragment where the bromine is lost (both precursors will converge on the exact same product ion mass).

  • Validation Check: Program the LC-MS/MS method to acquire both transitions. A pure peak must yield a 1:1 area ratio. Any deviation flags an impure peak.

Protocol 2: Gradient Optimization for Matrix Separation

Objective: Optimize the gradient to ensure the analyte elutes in a region free of ion suppression (typically >30% organic) [3].

  • Column Equilibration: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Equilibrate with 95% Mobile Phase A (Water + 0.1% FA) and 5% Mobile Phase B (ACN + 0.1% FA).

  • Scouting Run: Execute a linear gradient from 5% B to 95% B over 5 minutes. Note the exact retention time ( tR​ ).

  • Isocratic Hold Calculation: Calculate the %B at the time of elution. If the analyte elutes at 45% B, adjust the gradient to have a shallow ramp (e.g., 35% to 55% B) over the elution window to maximize resolution from matrix phospholipids.

  • Wash Step: Ensure a 95% B wash step is programmed for at least 1 minute to clear strongly retained hydrophobic matrix components, preventing carryover into the subsequent injection.

Part 5: Quantitative Data & Gradient Parameters

Table 1: Physicochemical & MS Parameters for 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione

ParameterValue / SettingRationale
Exact Mass (Monoisotopic) 253.969 Da ( 79Br )Baseline mass for MS calibration.
ESI+ Precursor Ions m/z 255.0 / 257.0Protonation at carbonyl oxygen; 1:1 isotope ratio.
ESI- Precursor Ions m/z 253.0 / 255.0Deprotonation at N3 (requires basic pH).
Optimal Column Temp 40 °CReduces mobile phase viscosity, improving mass transfer.
Injection Volume 2 - 5 µLPrevents volume overload on 2.1 mm ID columns.

Table 2: Optimized High-Throughput LC Gradient Profile (Column: C18, 2.1 x 50 mm, 1.7 µm; Flow Rate: 0.4 mL/min)

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve / Slope
0.0095.05.0Initial Hold
0.5095.05.0Desalting / Divert to Waste
2.5040.060.0Shallow analytical ramp
3.005.095.0Column Wash
4.005.095.0Hold Wash
4.1095.05.0Re-equilibration
5.0095.05.0End of Run

References

  • Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [1]

  • Quinazoline-2,4(1 H,3H)
  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry Source: Food Chemistry (via PMC / NIH) URL:[Link] [3]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione and 6-bromoquinazoline-2,4-dione

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, quinazoline-2,4-diones serve as a pivotal scaffold for the development of a wide array of fun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinazoline-2,4-diones serve as a pivotal scaffold for the development of a wide array of functional molecules.[1][2] The introduction of substituents onto this core structure dramatically influences its chemical behavior and biological activity. This guide provides an in-depth, objective comparison of the reactivity of two such analogs: 6-bromo-1-methylquinazoline-2,4(1H,3H)-dione and its parent compound, 6-bromoquinazoline-2,4-dione. By examining the electronic and steric effects of the N1-methyl group, we will elucidate the key differences in their reactivity towards various synthetic transformations, supported by experimental data and detailed protocols.

Unveiling the Structural and Electronic Differences

The primary distinction between the two molecules lies in the presence of a methyl group at the N1 position of the quinazoline-2,4-dione ring. This seemingly minor modification has profound implications for the electronic distribution and steric environment of the molecule, thereby dictating its reactivity.

6-Bromoquinazoline-2,4-dione possesses two acidic N-H protons at positions 1 and 3. The parent quinazoline-2,4(1H,3H)-dione has a pKa of approximately 11.12, indicating that these protons can be readily removed by a suitable base.[3] This allows for competitive reactions at both nitrogen centers.

6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione , on the other hand, has only one acidic N-H proton at the N3 position. The N1-methyl group is an electron-donating group, which slightly increases the electron density of the heterocyclic ring system. This can influence the acidity of the remaining N3-H proton and the reactivity of the benzene portion of the molecule. Furthermore, the methyl group introduces steric hindrance around the N1 position, which can direct reactions to other sites.

Reactivity Comparison: A Head-to-Head Analysis

The presence or absence of the N1-methyl group significantly impacts the outcome of several key organic reactions.

N-Alkylation: A Tale of Two Nitrogens

A fundamental difference in reactivity is observed in N-alkylation reactions.

  • 6-Bromoquinazoline-2,4-dione: This molecule can undergo alkylation at both N1 and N3 positions. The reaction with two equivalents of an alkylating agent, such as benzyl bromoacetate in the presence of a base like potassium carbonate, leads to dialkylation.[4] The initial alkylation can occur at either nitrogen, and a second alkylation follows to yield the N1,N3-disubstituted product.

  • 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione: With the N1 position already occupied, alkylation can only occur at the N3 position. This provides a direct and selective route to N1,N3-disubstituted quinazoline-2,4-diones with different substituents on each nitrogen.

ReactantReagents and ConditionsProductYieldReference
6-Bromoquinazoline-2,4-dione2 eq. Benzyl bromoacetate, K₂CO₃, DMF, rt, 24hDibenzyl 2,2'-(6-bromo-2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate65%[4]
6-Bromoquinolin-4(1H)-one (analogous system)Methyl iodide, K₂CO₃, DMF or ACN, rt, 2-24h6-Bromo-1-methylquinolin-4(1H)-oneNot specified[5]

Experimental Protocol: N-Alkylation of 6-bromoquinazoline-2,4-dione [4]

  • To a solution of 6-bromoquinazoline-2,4(1H,3H)-dione in anhydrous DMF, add an excess of potassium carbonate.

  • Add two molar equivalents of the desired alkylating agent (e.g., benzyl bromoacetate) at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Caption: N-Alkylation of 6-bromoquinazoline-2,4-dione.

Palladium-Catalyzed Cross-Coupling Reactions: Focus on the C6-Bromine

The bromine atom at the C6 position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7][8]

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester. The electronic nature of the quinazoline-2,4-dione ring can influence the efficiency of this reaction. The electron-withdrawing nature of the dione system generally favors the oxidative addition step of the catalytic cycle.

  • Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine.[6] The choice of palladium catalyst, ligand, and base is crucial for a successful transformation.

While direct comparative data for these specific substrates is limited, the presence of the N1-methyl group in 6-bromo-1-methylquinazoline-2,4(1H,3H)-dione can subtly influence the reactivity. The electron-donating methyl group may slightly decrease the electrophilicity of the C6 position, potentially requiring slightly more forcing reaction conditions compared to the non-methylated analog. However, the increased solubility of the N1-methylated compound in organic solvents can be advantageous.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [7][8]

  • In a reaction vessel, combine the 6-bromoquinazoline-2,4-dione derivative (1 equivalent), the boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Caption: Suzuki-Miyaura cross-coupling reaction.

Electrophilic Aromatic Substitution: The Role of the Benzene Ring

Electrophilic substitution on the benzene ring of the quinazoline-2,4-dione scaffold, such as nitration or halogenation, is another area where the N1-methyl group can exert an influence. The amide groups in the heterocyclic ring are deactivating, making the benzene ring less susceptible to electrophilic attack compared to benzene itself.

  • 6-Bromoquinazoline-2,4-dione: The two amide groups withdraw electron density from the benzene ring, making it less reactive. The bromine atom is also a deactivating group but is ortho, para-directing.

  • 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione: The N1-methyl group, being electron-donating, can slightly counteract the deactivating effect of the amide groups, potentially making the benzene ring more reactive towards electrophiles compared to the non-methylated counterpart.

For analogous systems like 6-bromoquinoline, nitration has been shown to occur selectively at the C5 position.[9][10] This suggests that in the case of our target molecules, electrophilic substitution would likely be directed to the C5 or C7 positions, depending on the specific electrophile and reaction conditions.

Experimental Protocol: General Procedure for Nitration [9]

  • Dissolve the 6-bromoquinazoline-2,4-dione derivative in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Slowly add a nitrating agent (e.g., concentrated nitric acid or potassium nitrate) while maintaining the low temperature.

  • Allow the reaction to proceed for a specified time.

  • Carefully pour the reaction mixture onto ice and neutralize with a base.

  • Collect the precipitate by filtration and purify as needed.

Physicochemical Properties: A Note on Solubility

Conclusion

The presence of a methyl group at the N1 position of 6-bromoquinazoline-2,4-dione has a clear and predictable impact on its reactivity.

  • For N-alkylation , 6-bromo-1-methylquinazoline-2,4(1H,3H)-dione offers regioselective reaction at the N3 position, whereas 6-bromoquinazoline-2,4-dione will typically undergo dialkylation.

  • In palladium-catalyzed cross-coupling reactions , both compounds are viable substrates at the C6-bromo position. The N1-methyl group may slightly modulate the reaction kinetics and can improve solubility in organic solvents.

  • For electrophilic aromatic substitution , the N1-methyl group is expected to slightly activate the benzene ring compared to the non-methylated analog, potentially leading to higher yields or milder reaction conditions.

The choice between these two building blocks will ultimately depend on the desired synthetic outcome. For the selective synthesis of N1,N3-disubstituted quinazoline-2,4-diones, the methylated version is the clear choice. For applications where reactivity at the C6 position is paramount, both compounds are valuable intermediates, with the N1-methylated version offering potential advantages in terms of solubility and handling. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies involving these versatile heterocyclic scaffolds.

References

  • ChemBK. quinazoline-2,4(1H,3H)-dione - Physico-chemical Properties. Available from: [Link]

  • Dyson, P. J., et al. (2022). Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO 2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. ACS Sustainable Chemistry & Engineering.
  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)
  • PubChem. Quinazolinedione. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)
  • Zieliński, W., & Kudelko, A. (2012). Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g).
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry.
  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • ResearchGate. (2023). Synthesis of bromoquinazoline‐2,4(1H,3H)
  • ACS Omega. (2020).
  • Molecules. (2021). Discovery of Quinazoline-2,4(1H,3H)
  • PMC. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • BenchChem. (2025).
  • Chem-Station. (2009). バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling.
  • CIBTech. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • Beilstein Journal of Organic Chemistry. (2018).
  • R Discovery. (2014). Substituted benzoquinazolinones.
  • ResearchGate. (2014). Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22.
  • ResearchGate. (2015).
  • Semantic Scholar. (2020).
  • Semantic Scholar. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine.
  • MDPI. (2014).
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Semantic Scholar. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
  • ResearchGate. (2025). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines.
  • Arkivoc. (2018). Supplementary Material Activation of 6-bromoquinoline by nitration. Synthesis of morpholinyl and piperazinyl quinolines.
  • PMC. (2020).
  • Organic Syntheses. (2024).
  • PMC. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • MDPI. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches.
  • RSC Publishing. (2014). Discovery of quinazoline-2,4(1H,3H)

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Comparative

A Senior Application Scientist's Guide to the Validation of Computational Models for 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione Interactions

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating computational predictive models for the interactions of 6-Bromo-1-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating computational predictive models for the interactions of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione and its analogs. While specific research on the 1-methyl derivative is emerging, we will draw upon the well-established principles and data from closely related quinazoline-2,4(1H,3H)-dione derivatives to illustrate a robust validation workflow. This document is designed to bridge the gap between in silico predictions and experimental reality, ensuring the reliability and accuracy of computational findings in drug discovery pipelines.

The Imperative of Validation in Computational Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for rapidly screening vast chemical libraries and predicting the binding affinities of quinazoline derivatives to various protein targets.[3][4] However, these in silico models are built on inherent assumptions and simplifications.[5] Experimental validation is therefore not merely a confirmatory step but a mandatory component of rigorous scientific inquiry to substantiate computational hypotheses.[5]

Strategic Approaches to Computational Modeling

The initial step in our workflow involves generating predictive models for the interaction of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione with putative protein targets. Given the known activities of related compounds, potential targets could include enzymes in bacterial cell wall synthesis pathways or protein kinases involved in cancer signaling.[6][7]

Molecular Docking: A First Look at Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site and estimates the binding affinity.[8] This method is instrumental for initial virtual screening.[5]

Causality in Docking: The choice of docking software and scoring function is critical. For quinazoline derivatives, which possess a rigid core and rotatable bonds in their substituents, docking algorithms that can efficiently sample conformational space are preferred.[8] Scoring functions should be chosen based on their demonstrated success in ranking compounds for the target protein family. It is crucial to perform redocking of a known co-crystallized ligand to validate the docking protocol before screening novel compounds.[7] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[5]

Molecular Dynamics (MD) Simulations: Unveiling the Dynamics of Interaction

Following docking, MD simulations provide a more dynamic and realistic representation of the protein-ligand complex in a simulated physiological environment.[4]

Expertise in MD: MD simulations allow us to assess the stability of the predicted binding pose over time.[4] Key analyses include monitoring the RMSD of the ligand and protein backbone, analyzing hydrogen bond networks, and calculating binding free energies using methods like MM/PBSA or MM/GBSA.[9] These simulations can reveal subtle conformational changes in the protein upon ligand binding, which are often missed by static docking approaches.[10]

The Gold Standard: Experimental Validation

The true measure of a computational model's predictive power lies in its corroboration with experimental data. Here, we detail key biophysical techniques for validating the predicted interactions of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione.

Surface Plasmon Resonance (SPR): Real-time Kinetics of Binding

SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of a small molecule binding to an immobilized protein.[11]

Trustworthiness in SPR: The reliability of SPR data hinges on a well-designed experiment. This includes proper immobilization of the target protein to a sensor chip, using a reference flow cell to subtract non-specific binding and bulk refractive index changes, and using a range of analyte concentrations that span the expected dissociation constant (Kd).[12]

Experimental Protocol: SPR Validation of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione Binding to a Target Protein

This protocol outlines a typical workflow for validating a predicted small molecule-protein interaction using SPR.

1. Preparation of Reagents and Instrument:

  • Rationale: Meticulous preparation is key to high-quality data.
  • Prepare running buffer (e.g., HBS-EP+) and ensure it is filtered and degassed to prevent air bubbles in the microfluidics system.
  • Prepare the target protein solution at a suitable concentration (e.g., 20-50 µg/mL) in an appropriate buffer for immobilization (e.g., 10 mM sodium acetate, pH 5.0).
  • Prepare a stock solution of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione in DMSO and create a dilution series in running buffer. The final DMSO concentration should be kept low (ideally <1%) and consistent across all samples.

2. Immobilization of the Target Protein:

  • Rationale: The protein is covalently attached to the sensor chip surface to act as the ligand.
  • Activate the sensor chip surface (e.g., a CM5 chip) with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Inject the protein solution over the activated surface. The amount of immobilized protein is monitored in real-time and measured in Resonance Units (RU).
  • Deactivate any remaining active esters on the surface with an injection of ethanolamine.
  • A reference flow cell is prepared by performing the activation and deactivation steps without protein injection.

3. Binding Analysis:

  • Rationale: Injecting the small molecule (analyte) over the immobilized protein surface allows for the detection of binding.
  • Inject the dilution series of 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione over both the protein-immobilized and reference flow cells at a constant flow rate.
  • Monitor the binding response in real-time. The association phase occurs during the injection, and the dissociation phase begins when the injection ends and only running buffer flows over the surface.

4. Data Analysis:

  • Rationale: Mathematical models are fitted to the sensorgram data to extract kinetic and affinity constants.
  • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
  • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[13][14]

Authoritative Grounding in ITC: ITC is considered the gold standard for measuring binding affinity in solution. A successful ITC experiment requires precise concentration determination of both the protein and the ligand.[11] The data obtained can provide deep insights into the driving forces of the interaction, which can be correlated with the types of interactions observed in computational models (e.g., hydrogen bonds contributing to a favorable enthalpy change).

X-ray Crystallography: The Atomic-Level Proof

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex. This is the ultimate validation of a predicted binding mode.

Expertise in Crystallography: Obtaining a crystal structure of the complex involves co-crystallizing the protein with the small molecule or soaking the small molecule into pre-formed protein crystals. The resulting electron density map can definitively show the ligand's position, orientation, and conformation in the binding site, as well as the specific atomic interactions with the protein. This experimental structure can then be directly compared to the computationally predicted pose.

Comparative Analysis of Validation Techniques

Technique Information Obtained Strengths Limitations
Surface Plasmon Resonance (SPR) Binding kinetics (ka, kd), Affinity (Kd)Real-time, label-free, high sensitivity, requires small amounts of protein.[12]Protein immobilization can affect activity, mass transport limitations can complicate data analysis.
Isothermal Titration Calorimetry (ITC) Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Gold standard for affinity in solution, provides full thermodynamic profile, label-free.[14]Requires larger amounts of material, lower throughput, sensitive to buffer mismatches.
X-ray Crystallography High-resolution 3D structure of the complex, precise binding modeProvides definitive atomic-level detail of the interaction.Technically challenging (protein crystallization), static picture of the interaction, may not be feasible for all targets.

Visualizing the Validation Workflow

Validation_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_analysis Data Correlation & Model Refinement Mol_Dock Molecular Docking MD_Sim Molecular Dynamics Simulation Mol_Dock->MD_Sim Top Poses SPR Surface Plasmon Resonance (SPR) MD_Sim->SPR Predicted Affinity & Pose ITC Isothermal Titration Calorimetry (ITC) MD_Sim->ITC Predicted Affinity & Thermodynamics X_Ray X-ray Crystallography MD_Sim->X_Ray Predicted Binding Mode Data_Corr Correlate Computational & Experimental Data SPR->Data_Corr ITC->Data_Corr X_Ray->Data_Corr Model_Refine Refine Computational Model Data_Corr->Model_Refine Model_Refine->Mol_Dock Iterative Improvement

Caption: A typical workflow for the validation of computational models.

Decision Framework for Method Selection

Method_Selection cluster_questions cluster_methods Start Initial Goal? High_Throughput High-throughput screening? Start->High_Throughput Kinetics_Needed Kinetics needed? High_Throughput->Kinetics_Needed No Use_Docking Virtual Screening/ Docking High_Throughput->Use_Docking Yes Thermo_Needed Thermodynamics needed? Kinetics_Needed->Thermo_Needed No Use_SPR SPR Kinetics_Needed->Use_SPR Yes Atomic_Detail Atomic detail required? Thermo_Needed->Atomic_Detail No Use_ITC ITC Thermo_Needed->Use_ITC Yes Use_Xray X-ray Crystallography Atomic_Detail->Use_Xray Yes

Caption: Decision tree for selecting validation methods.

Conclusion

The validation of computational predictive models is a multi-faceted process that requires a synergistic approach, combining the speed and predictive power of in silico methods with the empirical certainty of experimental techniques. For compounds like 6-Bromo-1-methylquinazoline-2,4(1H,3H)-dione, where specific data may be limited, a robust validation framework built on data from close analogs is essential. By judiciously selecting and meticulously executing the experimental validations outlined in this guide, researchers can build confidence in their computational models, leading to more efficient and successful drug discovery campaigns.

References

  • Unknown. (n.d.). This protocol describes how to collect binding data for a small molecule/protein interaction.
  • Benchchem. (n.d.). 6-bromo-1,3-dimethylquinazoline-2,4(1H,3H)-dione.
  • Unknown. (n.d.). Surface plasmon resonance1.
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  • PubMed. (2011, November 15). Open-ITC: an alternate computational approach to analyze the isothermal titration calorimetry data of complex binding mechanisms.
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  • Protocols.io. (2025, June 26). Isothermal Titration Calorimetry ITC.
  • Bio-protocol. (2018, August 5). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
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  • PubMed. (2011, August 1). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • PubMed. (2002, December 1). A new test set for validating predictions of protein-ligand interaction.
  • Malvern Panalytical. (n.d.). Theory and Practice of ITC - Whitepaper.
  • PMC. (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • Unknown. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors.
  • PMC. (n.d.). Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents.
  • PhilSci-Archive. (n.d.). A Protocol for Model Validation and Causal Inference from Computer SimulationI.
  • CNR-IRIS. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders.
  • ResearchGate. (n.d.). X-ray Crystallography and Computational Docking for the Detection and Development of Protein–Ligand Interactions.
  • PMC. (2024, October 9). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery.
  • DTIC. (n.d.). Quinolinones as a Novel Therapeutic Strategy in ALS.
  • MDPI. (2018, October 30). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics.
  • Unknown. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.
  • Unknown. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.
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